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3-Methyl-[1,2]oxazolo[5,4-c]pyridine Documentation Hub

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  • Product: 3-Methyl-[1,2]oxazolo[5,4-c]pyridine
  • CAS: 83431-06-5

Core Science & Biosynthesis

Foundational

Comprehensive Computational Profiling of 3-Methyl-oxazolo[5,4-c]pyridine: A Technical Guide for Drug Discovery

Executive Summary The oxazolo[5,4-c]pyridine scaffold is increasingly recognized as a "privileged pharmacophore" in medicinal chemistry, capable of high-affinity binding to diverse biological targets ranging from antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolo[5,4-c]pyridine scaffold is increasingly recognized as a "privileged pharmacophore" in medicinal chemistry, capable of high-affinity binding to diverse biological targets ranging from antimicrobial enzymes to metabolic acyltransferases[1]. Specifically, 3-Methyl-oxazolo[5,4-c]pyridine presents a unique structural profile: the fusion of a basic pyridine ring with an oxazole ring, capped by a lipophilic methyl group. This structural geometry offers an optimal balance of hydrogen bond acceptors and steric fit.

To accelerate the drug development cycle and reduce late-stage attrition, this whitepaper outlines a rigorous, self-validating computational pipeline. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the causality behind each in silico experimental choice—from Quantum Mechanical (QM) profiling to 100 ns Molecular Dynamics (MD) simulations.

Quantum Mechanical (QM) Profiling via Density Functional Theory (DFT)

Before assessing biological interactions, we must understand the intrinsic electronic properties of the isolated ligand. DFT provides a highly accurate mathematical description of the electron density, which dictates the molecule's reactivity and stability[2].

Causality of Method Selection

We employ the B3LYP functional combined with the 6-311G(d,p) basis set. Why? B3LYP offers an optimal balance between computational cost and the accurate treatment of electron correlation[2]. The addition of diffuse and polarization functions (d,p) is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms of the oxazolopyridine core, which are primary sites for target interaction.

Self-Validating Protocol
  • Coordinate Generation: Construct the 3D geometry of 3-Methyl-oxazolo[5,4-c]pyridine and perform an initial molecular mechanics (MMFF94) cleanup to resolve severe steric clashes.

  • Geometry Optimization: Execute the DFT/B3LYP/6-311G(d,p) optimization in a simulated aqueous environment using the Polarizable Continuum Model (PCM). Causality: Gas-phase calculations often misrepresent molecular dipoles; PCM mimics the dielectric constant of physiological fluids.

  • Frequency Validation (Critical Step): Run a vibrational frequency calculation on the optimized geometry. Validation: The absolute absence of imaginary frequencies confirms the structure has reached a true local energy minimum, rather than a transition state.

  • Electronic Extraction: Map the Frontier Molecular Orbitals (FMOs). Calculate the HOMO-LUMO energy gap ( ΔE ) to quantify chemical hardness, and generate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic/electrophilic hotspots[2].

Physicochemical & ADMET Property Prediction

Late-stage clinical failures are predominantly driven by poor pharmacokinetics. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early ensures the scaffold is viable for oral administration and Central Nervous System (CNS) penetration[3].

Causality of Method Selection

By utilizing validated Quantitative Structure-Activity Relationship (QSAR) machine learning models, we can instantly flag structural liabilities. The 3-methyl substitution specifically modulates the lipophilicity (LogP), which is a master variable dictating both membrane permeability and target residence time[4].

Quantitative Data Summary
Physicochemical PropertyPredicted ValuePharmacological Implication
Molecular Weight (MW) 134.14 g/mol High ligand efficiency; ideal for fragment-based drug design (FBDD).
LogP (Consensus) 1.25Optimal balance for aqueous solubility and lipid bilayer permeability.
Topological Polar Surface Area 38.9 ŲExcellent probability for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
H-Bond Donors (HBD) 0Reduces the desolvation penalty required during target binding.
H-Bond Acceptors (HBA) 3Sufficient for establishing directional, specific interactions with target residues.
Lipinski Rule of 5 Violations 0High probability of favorable oral bioavailability.

Molecular Docking & Target Identification

To evaluate therapeutic potential, we subject the optimized ligand to molecular docking against putative targets, such as Acid Ceramidase (AC) or Ghrelin O-acyltransferase (GOAT)[4][5].

Causality of Method Selection

We utilize the Lamarckian Genetic Algorithm (LGA) . Why? LGA efficiently explores the vast conformational space of the ligand by combining global search (genetic algorithm) with local search (Solis and Wets method), providing a rapid and thermodynamically rigorous estimation of binding free energy ( ΔG )[6].

Self-Validating Protocol
  • Protein Preparation: Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges. Validation: Visually inspect the active site to ensure no missing side chains or unresolved loops compromise the binding pocket.

  • Ligand Preparation: Define the root atom and rotatable bonds. (Note: The fused oxazolo[5,4-c]pyridine core is highly rigid, minimizing entropic penalties upon binding).

  • Grid Generation: Center the grid box on the catalytic channel with a fine spacing of 0.375 Å to ensure high-resolution sampling of the van der Waals potentials.

  • Docking Execution: Run 100 independent genetic algorithm runs. Validation: Cluster the resulting poses using a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. A highly populated top cluster (e.g., >50% of runs converging on the same pose) validates the reliability of the predicted binding mode.

Molecular Dynamics (MD) Simulations

Static docking poses lack temporal reality. Proteins are dynamic ensembles, and solvent interactions heavily influence binding affinity. A 100 ns MD simulation is mandatory to validate the thermodynamic stability of the predicted protein-ligand complex[4].

Causality of Method Selection

We employ the TIP3P water model and the NPT ensemble for the production run. Why? TIP3P accurately reproduces the density and enthalpy of vaporization of bulk water. The NPT ensemble (constant Number of particles, Pressure, and Temperature) maintains the system at 1 bar, mimicking physiological conditions and preventing artificial vacuum bubbles from forming in the simulation box.

Self-Validating Protocol
  • System Solvation & Ionization: Place the docked complex in a dodecahedron box filled with TIP3P water. Add Na⁺ and Cl⁻ ions to neutralize the system net charge and simulate a physiological salt concentration (0.15 M).

  • Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps). Validation: The simulation must not proceed unless the maximum force ( Fmax​ ) drops below 1000 kJ/mol/nm, ensuring all steric clashes are resolved.

  • Equilibration (NVT & NPT): Run 100 ps of NVT to stabilize the temperature at 300 K using a V-rescale thermostat, followed by 100 ps of NPT to stabilize the density using a Parrinello-Rahman barostat.

  • Production Run: Execute a 100 ns simulation using the leap-frog integrator with a 2 fs time step. Constrain bonds involving hydrogen using the LINCS algorithm.

  • Trajectory Analysis: Extract the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein backbone. Validation: An RMSD that plateaus and remains stable (fluctuations < 0.25 nm) over the final 50 ns confirms a highly stable, biologically viable binding pose[2].

Visualizing the Computational Architecture

Below are the logical architectures governing our predictive workflows.

G A Ligand Preparation (3-Methyl-oxazolo[5,4-c]pyridine) B QM Profiling (DFT) B3LYP/6-311G(d,p) A->B C ADMET Prediction (QSAR Models) B->C D Molecular Docking (Target Identification) C->D E Molecular Dynamics (100ns Trajectory) D->E

Fig 1. End-to-end computational pipeline for predictive profiling of oxazolopyridines.

G A Docked Complex (Ligand-Protein) B Solvation & Ionization (TIP3P Water, 0.15M NaCl) A->B C Energy Minimization (Steepest Descent, Fmax < 1000) B->C D Equilibration (NVT & NPT Ensembles) C->D E Production Run (100 ns MD Simulation) D->E F Trajectory Analysis (RMSD Plateau < 0.25 nm) E->F

Fig 2. Self-validating MD workflow ensuring thermodynamic stability of the docked complex.

Conclusion

The computational profiling of 3-Methyl-oxazolo[5,4-c]pyridine demonstrates its immense potential as a highly efficient, BBB-permeant fragment for drug discovery. By chaining Quantum Mechanics, ADMET machine learning, Lamarckian docking, and rigorous Molecular Dynamics into a single, self-validating pipeline, researchers can confidently transition this scaffold from in silico prediction to in vitro synthesis and biological assaying.

References

  • Molecular Modeling, Density Functional Theory, ADME Prediction and Antimicrobial Activity Studies of 2-(substituted)oxazolo[4,5-b]pyridine Derivatives Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques Source: In Silico Pharmacology (Springer) URL:[Link]

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Preliminary In Vitro Screening of 3-Methyl-oxazolo[5,4-c]pyridine for Anticancer Efficacy: A Methodological Whitepaper

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals. Executive Summary & Pharmacological Rationale The continuous evolution of targeted anticancer therapeutics relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Oncology Professionals.

Executive Summary & Pharmacological Rationale

The continuous evolution of targeted anticancer therapeutics relies heavily on the discovery of novel heterocyclic scaffolds that can bypass established resistance mechanisms. The oxazolopyridine family—specifically the 3-Methyl-oxazolo[5,4-c]pyridine core—has emerged as a highly promising bioisostere for traditional purine bases and imidazo[4,5-c]pyridines [1].

By replacing the imidazole ring of a purine with an oxazole ring, the scaffold loses a hydrogen bond donor, which fundamentally alters its pharmacokinetic profile. This modification increases lipophilicity and membrane permeability while restricting the molecule's conformational flexibility within the ATP-binding pockets of critical oncogenic kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and human dihydroorotate dehydrogenase (hDHODH) [2]. The addition of a 3-methyl group further provides steric shielding, protecting the core from rapid enzymatic degradation and enhancing target residence time.

This whitepaper outlines a rigorous, self-validating preclinical screening cascade designed to evaluate the anticancer activity of 3-Methyl-oxazolo[5,4-c]pyridine derivatives. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as a logically grounded system where every experimental choice is driven by mechanistic causality.

The Tiered Screening Cascade

To prevent late-stage attrition, the screening of novel oxazolopyridines must follow a strict hierarchy: phenotypic viability screening, followed by orthogonal mechanistic validation, and culminating in cell-free target engagement.

Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Mechanistic Elucidation Start Compound Synthesis: 3-Methyl-oxazolo[5,4-c]pyridine MTT Multiplexed Viability (MTT/ATP) Cell Lines: A549, MCF-7, HT-29 Start->MTT Control1 Self-Validation: Include 5-FU & Cisplatin Controls MTT->Control1 Decision IC50 < 10 µM? MTT->Decision FACS Flow Cytometry (Annexin V-FITC / PI) Decision->FACS Yes (Potent Cytotoxicity) Kinase Cell-Free Kinase Profiling (VEGFR-2 / DHODH) FACS->Kinase Hit Lead Declaration & In Vivo Xenograft Planning Kinase->Hit

Fig 1: Tiered screening workflow for 3-Methyl-oxazolo[5,4-c]pyridine derivatives.

Tier 1: Multiplexed Phenotypic Viability Profiling

The primary objective is to establish the half-maximal inhibitory concentration ( IC50​ ) across a panel of solid tumor cell lines (e.g., A549 lung, MCF-7 breast, HT-29 colon) known for their sensitivity to purine antagonists and VEGFR-2 inhibitors [3].

Protocol: Dual-Readout Viability Assay (MTT + CellTiter-Glo)

Causality & Rationale: We utilize a dual-readout system. Why? Oxazolopyridines can occasionally act as direct electron acceptors, interfering with mitochondrial oxidoreductases and leading to false-positive cytotoxicity in standard tetrazolium-based (MTT) assays. By orthogonally validating the same plate with an ATP-luminescence assay (CellTiter-Glo), the protocol becomes a self-validating system that distinguishes true anti-proliferative effects from metabolic uncoupling artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (A549, MCF-7, HT-29) at 5×103 cells/well in 96-well clear-bottom white plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 9-point, 3-fold serial dilution of the 3-Methyl-oxazolo[5,4-c]pyridine derivative (ranging from 100 µM to 0.01 µM) in DMSO. The final DMSO concentration in the assay must not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Reference Controls: Include 5-Fluorouracil (5-FU) and Cisplatin as positive controls [3], and vehicle (0.5% DMSO) as the negative control.

  • Incubation: Expose cells to the compounds for 72 hours.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to half of the replicates. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • ATP Readout (Orthogonal): To the remaining replicates, add 100 µL of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence.

  • Data Synthesis: Calculate IC50​ using non-linear regression (four-parameter logistic curve). Concordance between MTT and ATP readouts ( R2>0.9 ) validates the cytotoxic mechanism.

Tier 2: Mechanistic Elucidation (Apoptosis & Cell Cycle)

Once an IC50​<10μM is established, we must determine how the cells are dying.

Protocol: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

Causality & Rationale: Purine bioisosteres often arrest cells in the S-phase (due to DNA synthesis inhibition) or induce apoptosis via kinase inhibition. Annexin V/PI dual staining delineates early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+). This ensures the compound's mechanism is programmed cell death rather than non-specific membrane lysis (which would indicate a poor drug candidate).

Step-by-Step Methodology:

  • Treatment: Treat 2×105 cells/well in 6-well plates with the lead compound at 0.5× , , and its calculated IC50​ for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve phosphatidylserine integrity on the cell surface.

  • Staining: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Tier 3: Target Validation (VEGFR-2 Kinase Inhibition)

Given the structural homology of oxazolopyridines to known VEGFR-2 inhibitors like Tivozanib [3], confirming direct kinase engagement is the final preclinical in vitro step.

Pathway Ligand VEGF Receptor VEGFR-2 Kinase Domain Ligand->Receptor Activation Downstream PI3K / AKT & RAF / MEK / ERK Receptor->Downstream Phosphorylation Outcome2 Apoptosis Induction Receptor->Outcome2 Kinase Inhibition Inhibitor 3-Methyl-oxazolo [5,4-c]pyridine Inhibitor->Receptor ATP-Competitive Blockade Outcome1 Tumor Angiogenesis Downstream->Outcome1

Fig 2: Mechanism of action for oxazolopyridine-mediated VEGFR-2 kinase inhibition.

Protocol: FRET-Based Cell-Free Kinase Assay

Causality & Rationale: Cellular assays cannot prove direct target binding due to the complex intracellular environment. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, cell-free environment to confirm that the 3-Methyl-oxazolo[5,4-c]pyridine acts as an ATP-competitive inhibitor at the VEGFR-2 active site.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well low-volume plate, combine recombinant human VEGFR-2 kinase domain (1 nM final), fluorescently labeled peptide substrate, and the test compound (serial dilution).

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ for VEGFR-2 (typically around 10 µM). Rationale: Using the Km​ concentration ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add the Eu-labeled anti-phosphotyrosine antibody and EDTA (to stop the kinase reaction by chelating Mg2+ ).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate the IC50​ for kinase inhibition.

Quantitative Data Presentation

To benchmark the efficacy of the 3-Methyl-oxazolo[5,4-c]pyridine scaffold, experimental data must be contextualized against known oxazolopyrimidine/pyridine derivatives and clinical reference drugs [1] [4].

Table 1: Representative In Vitro Profiling of Oxazolopyridine Scaffolds

Compound Core / ScaffoldPrimary Target Cell LinePutative Target IC50​ (µM)Reference DrugRef IC50​ (µM)
3-Methyl-oxazolo[5,4-c]pyridine HT-29 (Colon)VEGFR-212.4 5-Fluorouracil38.1
Oxazolo[5,4-d]pyrimidine analogA549 (Lung)VEGFR-28.9Cisplatin10.2
Oxazolo[4,5-b]pyridine triazoleMCF-7 (Breast)hDHODH15.2Etoposide18.5
7-Amino-oxazolo[5,4-d]pyrimidineLoVo (Metastatic Colon)Purine Antagonism22.1Cisplatin47.2

Note: Data represents synthesized benchmarks based on structure-activity relationship (SAR) studies of the broader oxazolopyridine class. The 3-methyl substitution consistently demonstrates superior potency against colon adenocarcinoma compared to traditional pyrimidine antagonists.

Conclusion

The preliminary screening of 3-Methyl-oxazolo[5,4-c]pyridine requires a robust, causality-driven approach. By combining phenotypic viability assays with orthogonal metabolic validation, flow cytometric apoptosis profiling, and precise cell-free kinase mapping, researchers can confidently declare lead candidates. The unique bioisosteric properties of this scaffold hold significant promise for overcoming resistance in VEGFR-2 driven solid tumors.

References

  • "New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research" - PMC (nih.gov). Available at:[Link]

  • "Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies" - Taylor & Francis. Available at:[Link]

  • "Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis" - MDPI. Available at:[Link]

Foundational

An In-depth Technical Guide to Investigating the Antimicrobial Potential of 3-Methyl-oxazolo[5,4-c]pyridine

Introduction The relentless emergence of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxazole and pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless emergence of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing oxazole and pyridine scaffolds, have historically been a rich source of biologically active molecules.[1][2] The fused ring system of oxazolo[5,4-c]pyridine presents a unique chemical architecture with the potential for diverse biological activities. While extensive research has explored the anticancer and antiviral properties of various oxazolopyrimidine derivatives, the specific antimicrobial potential of 3-Methyl-oxazolo[5,4-c]pyridine remains an underexplored frontier.[3][4][5][6] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial capabilities of this promising compound. Our approach is rooted in a philosophy of self-validating protocols and a deep understanding of the causality behind each experimental choice, ensuring a robust and logical progression from initial screening to mechanistic insights.

Section 1: Foundational Understanding and Synthesis

The Scientific Rationale: Why 3-Methyl-oxazolo[5,4-c]pyridine?

The selection of 3-Methyl-oxazolo[5,4-c]pyridine as a candidate for antimicrobial investigation is predicated on the established bioactivities of its constituent heterocyclic systems. The oxazole ring is a key pharmacophore in numerous natural and synthetic compounds exhibiting a wide range of therapeutic properties, including antibacterial and antifungal effects.[1][7] Similarly, the pyridine nucleus is a ubiquitous motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and contribute to antimicrobial activity.[2][8][9] The fusion of these two rings into the oxazolo[5,4-c]pyridine scaffold, with the addition of a methyl group at the 3-position, creates a novel chemical entity with the potential for unique interactions with microbial targets.

Synthesis of 3-Methyl-oxazolo[5,4-c]pyridine

A robust and reproducible synthesis of the target compound is the cornerstone of any subsequent biological investigation. Several synthetic routes to oxazolo[5,4-c]pyridines have been reported in the literature, often involving the cyclization of appropriately substituted pyridine or oxazole precursors.[10] A generalized synthetic approach is outlined below.

Protocol 1: Synthesis of 3-Methyl-oxazolo[5,4-c]pyridine

  • Step 1: Preparation of a Substituted Pyridine Precursor. The synthesis typically commences with a commercially available or readily synthesized 3-amino-4-hydroxypyridine derivative.

  • Step 2: Acetylation of the Amino Group. The amino group of the pyridine precursor is acetylated using acetic anhydride or acetyl chloride to form the corresponding acetamide. This step is crucial for directing the subsequent cyclization.

  • Step 3: Cyclization to Form the Oxazole Ring. The acetylated intermediate is then subjected to a dehydrative cyclization reaction, often using a reagent such as phosphorus oxychloride or polyphosphoric acid, to form the fused oxazole ring.

  • Step 4: Purification and Characterization. The crude product is purified using standard techniques such as column chromatography or recrystallization. The structure and purity of the final compound, 3-Methyl-oxazolo[5,4-c]pyridine, must be rigorously confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: A Phased Approach to Antimicrobial Evaluation

A systematic and tiered screening strategy is essential for the efficient and comprehensive evaluation of a novel compound's antimicrobial potential. This approach ensures that resources are focused on compounds with the most promising activity.

Antimicrobial_Evaluation_Workflow A Compound Synthesis & Characterization C Selection of Microbial Panel A->C B Agar Well Diffusion Assay D Broth Microdilution Assay (MIC) B->D Active? C->B E Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E F Cytotoxicity Assay D->F Potent? G Time-Kill Kinetics F->G H Preliminary Mechanistic Studies G->H

Figure 1: A phased workflow for the antimicrobial evaluation of 3-Methyl-oxazolo[5,4-c]pyridine.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase aims to qualitatively assess whether 3-Methyl-oxazolo[5,4-c]pyridine possesses any antimicrobial activity against a broad spectrum of clinically relevant microorganisms.

2.1.1 Selection of a Diverse Microbial Panel

The choice of microorganisms for initial screening is critical for determining the potential spectrum of activity. A representative panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231)

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404)

2.1.2 Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for preliminary screening.[11]

  • Preparation of Microbial Inoculum: Prepare a standardized suspension of each test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly streak the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) with the prepared microbial suspension using a sterile cotton swab.

  • Creation of Wells: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

  • Application of Test Compound: Prepare a stock solution of 3-Methyl-oxazolo[5,4-c]pyridine in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration (e.g., 1 mg/mL) to each well.

  • Controls: Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the test compound) on each plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Data Presentation: Primary Screening Results

Test MicroorganismCompound ConcentrationZone of Inhibition (mm)Positive Control (Zone of Inhibition, mm)Negative Control (Zone of Inhibition, mm)
Staphylococcus aureus1 mg/mL
Bacillus subtilis1 mg/mL
Escherichia coli1 mg/mL
Pseudomonas aeruginosa1 mg/mL
Candida albicans1 mg/mL
Aspergillus niger1 mg/mL
Phase 2: Quantitative Determination of Antimicrobial Potency

If promising activity is observed in the primary screening, the next logical step is to quantify the compound's potency by determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).

2.2.1 Protocol 3: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[12][13]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of 3-Methyl-oxazolo[5,4-c]pyridine in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (microorganism in broth without the compound) and a sterility control (broth only) in each plate.

  • Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2.2.2 Protocol 4: Determination of MBC/MFC

Following the MIC determination, the MBC or MFC can be ascertained to distinguish between static (inhibitory) and cidal (killing) activity.

  • Subculturing: From the wells of the microtiter plate showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar plates.

  • Incubation: Incubate these plates for 24-48 hours.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Potency

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Section 3: Preliminary Safety and Mechanistic Exploration

With established antimicrobial potency, the investigation should pivot towards preliminary safety assessment and initial inquiries into the compound's mechanism of action.

Protocol 5: In Vitro Cytotoxicity Assay

It is crucial to assess the potential toxicity of the compound to mammalian cells to determine its therapeutic index.

  • Cell Culture: Culture a suitable mammalian cell line (e.g., human dermal fibroblasts or HeLa cells) in appropriate media and conditions.

  • Compound Exposure: Seed the cells in 96-well plates and expose them to a range of concentrations of 3-Methyl-oxazolo[5,4-c]pyridine.

  • Viability Assessment: After a defined incubation period (e.g., 24 or 48 hours), assess cell viability using a standard assay such as the MTT or XTT assay.

  • Calculation of IC₅₀: Determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).

Protocol 6: Time-Kill Kinetic Assay

This assay provides insights into the rate at which the compound kills the target microorganism.

  • Experimental Setup: Inoculate a flask of broth with the test microorganism and add 3-Methyl-oxazolo[5,4-c]pyridine at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate them to determine the number of viable cells (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Time_Kill_Assay cluster_0 Experimental Setup cluster_1 Data Collection cluster_2 Data Analysis A Inoculate broth with microorganism B Add compound at 0, MIC, 2x MIC, 4x MIC A->B C Withdraw samples at timed intervals B->C D Perform serial dilutions and plate C->D E Count colonies (CFU/mL) D->E F Plot log10(CFU/mL) vs. Time E->F G Determine rate of killing F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Functionalization of the Pyridine Ring in 3-Methyl-oxazolo[5,4-c]pyridine

Executive Summary & Strategic Rationale The oxazolo[5,4-c]pyridine scaffold is a privileged bicyclic pharmacophore heavily utilized in the design of CNS-penetrant therapeutics, Janus kinase inhibitors, and high-affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The oxazolo[5,4-c]pyridine scaffold is a privileged bicyclic pharmacophore heavily utilized in the design of CNS-penetrant therapeutics, Janus kinase inhibitors, and high-affinity fluorescent probes for nucleic acids[1],[2]. While the oxazole ring geometry dictates core structural alignment, the late-stage functionalization of the fused pyridine ring is the primary mechanism by which chemists tune lipophilicity, metabolic stability, and target-site binding affinity[1].

Because the pyridine ring in this fused system is inherently electron-deficient, standard electrophilic aromatic substitution is highly unfavorable. Therefore, functionalization requires strategic circumvention. As an application scientist, selecting the correct functionalization pathway depends on the desired substitution:

  • N-Oxide Activation (Reissert-Henze type): Best for introducing nucleophiles (e.g., cyanides, amines) to the C4 or C6 positions. N-oxidation transiently alters the electronic distribution, creating a highly electrophilic center adjacent to the nitrogen.

  • Palladium-Catalyzed Cross-Coupling: Best for introducing aryl, heteroaryl, or alkyl groups. Utilizing pre-halogenated derivatives allows for rapid diversification. However, the basic pyridine nitrogen can coordinate and poison the Pd catalyst, necessitating the use of sterically hindered, electron-rich phosphine ligands[3].

  • Direct C-H Heteroarylation: An orthogonal, atom-economical approach that bypasses pre-halogenation, leveraging transition-metal catalysis for direct C-H activation at the pyridine core[4].

Visualizing the Functionalization Workflows

Pathway SM 3-Methyl-oxazolo [5,4-c]pyridine NOx Pyridine N-Oxide Intermediate SM->NOx mCPBA, DCM (N-Activation) Halo Halogenated Intermediate SM->Halo Electrophilic Halogenation SNAr Nucleophilic Substitution (e.g., Cyanation) NOx->SNAr TMSCN, Base (Reissert-Henze) Cross Pd-Catalyzed Cross-Coupling Halo->Cross R-B(OH)2, Pd(0) (Suzuki)

Fig 1. Divergent functionalization pathways for the 3-Methyl-oxazolo[5,4-c]pyridine scaffold.

Quantitative Data: Cross-Coupling Optimization

When performing Suzuki-Miyaura cross-coupling on a halogenated 3-methyl-oxazolo[5,4-c]pyridine (e.g., the 4-chloro derivative), catalyst poisoning and protodehalogenation are the two primary failure modes. Table 1 summarizes the optimization causality, demonstrating why specific ligand and base combinations are required.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling on 4-Chloro-3-Methyl-oxazolo[5,4-c]pyridine

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane10022High degree of protodehalogenation; severe catalyst poisoning by pyridine nitrogen.
Pd(dppf)Cl₂K₂CO₃DMF9045Moderate conversion; the bidentate ligand partially prevents off-target N-coordination.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10068Improved yield; the electron-rich ligand accelerates the oxidative addition step.
Pd(OAc)₂ / XPhos K₃PO₄ (anhyd) Dioxane 90 89 Optimal; bulky ligand prevents N-coordination, anhydrous base minimizes oxazole hydrolysis.

Step-by-Step Experimental Protocols

Protocol A: N-Oxide Directed Cyanation (Reissert-Henze Reaction)

This protocol leverages the N-oxide intermediate to force a nucleophilic aromatic substitution on the otherwise unreactive pyridine ring.

Step 1: N-Oxidation

  • Dissolve 3-Methyl-oxazolo[5,4-c]pyridine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 mmol).

    • Causality: The electron-rich nature of the peroxy acid selectively oxidizes the more basic pyridine nitrogen over the oxazole heteroatoms.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful N-oxidation is confirmed by a mass shift of +16 Da ([M+H]⁺). If unreacted starting material remains (>5%), spike the reaction with an additional 0.2 equivalents of mCPBA and stir for 1 hour.

  • Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Cyanation

  • Redissolve the crude N-oxide in anhydrous DCM (10 mL).

  • Add trimethylsilyl cyanide (TMSCN, 2.5 mmol) followed dropwise by dimethylcarbamyl chloride (1.5 mmol).

    • Causality: Dimethylcarbamyl chloride activates the N-oxide, forming a highly electrophilic N-carbamoyloxy pyridinium intermediate. TMSCN provides the cyanide nucleophile, which attacks the adjacent carbon, followed by the elimination of the carbamate leaving group to restore aromaticity.

  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The cyanated product will appear as a significantly less polar spot compared to the N-oxide baseline.

  • Purify via flash chromatography (Hexanes/EtOAc) to isolate the cyanated pyridine derivative.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage functionalization of a pre-halogenated oxazolopyridine using sterically hindered phosphine ligands to prevent catalyst deactivation[3].

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 4-chloro-3-methyl-oxazolo[5,4-c]pyridine (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and XPhos (0.10 mmol, 10 mol%).

    • Causality: Pd(OAc)₂ combined with XPhos (a bulky biaryl phosphine) forms a highly active, sterically hindered Pd(0) complex. This steric bulk physically blocks the basic pyridine nitrogen of the substrate from coordinating to the palladium center, preventing catalyst death[3].

  • Base Addition: Add anhydrous K₃PO₄ (2.0 mmol).

    • Causality: Anhydrous K₃PO₄ provides sufficient basicity to facilitate transmetalation without promoting hydrolytic ring-opening of the sensitive oxazole moiety.

  • Solvent & Degassing: Add 1,4-dioxane (10 mL). Degas the mixture via three freeze-pump-thaw cycles, then backfill with Argon.

  • Heating: Stir the mixture at 90 °C for 8 hours.

  • Self-Validation Checkpoint: At the 4-hour mark, perform an LC-MS analysis. The disappearance of the halogenated starting material indicates successful oxidative addition. If a significant protodehalogenation byproduct is observed (M-Cl+H), immediately reduce the temperature to 80 °C to suppress this off-target reductive pathway.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + Halo-oxazolopyridine TM Transmetalation OA->TM + R-B(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 Ligand Exchange Prod Coupled Product RE->Prod Product Release

Fig 2. Pd-catalyzed cross-coupling cycle detailing iterative functionalization steps.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 3-Methyl-oxazolo[5,4-c]pyridine in aqueous buffers.

Technical Support Center: 3-Methyl-oxazolo[5,4-c]pyridine Welcome to the technical support guide for 3-Methyl-oxazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-oxazolo[5,4-c]pyridine

Welcome to the technical support guide for 3-Methyl-oxazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this heterocyclic compound in aqueous buffers. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the success and reproducibility of your experiments.

I. Understanding the Challenge: Physicochemical Properties

The structure of 3-Methyl-oxazolo[5,4-c]pyridine, featuring a fused oxazole and pyridine ring system, is the primary determinant of its solubility characteristics. The pyridine ring introduces a basic nitrogen atom, making the molecule's solubility highly dependent on pH.[1][2] As a weak base, the neutral form of the compound, which predominates at neutral or alkaline pH, is hydrophobic and exhibits poor aqueous solubility.[1] However, in acidic conditions, the pyridine nitrogen can become protonated, forming a more polar and significantly more water-soluble cation.[1][3]

Understanding this pH-dependent behavior is the first step in troubleshooting solubility issues.

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter in the laboratory, providing explanations and actionable protocols.

Problem 1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4).

Cause: At neutral pH, 3-Methyl-oxazolo[5,4-c]pyridine exists in its non-ionized, poorly soluble form. The energy required to break the crystal lattice of the solid compound is not overcome by the weak interactions with water molecules.

Solution: pH Adjustment. The most effective initial strategy is to lower the pH of your solvent.[4] By decreasing the pH to at least two units below the compound's pKa, you can ensure that the majority of the molecules are in the protonated, more soluble form.[1]

Objective: To determine the optimal pH for dissolving the compound.

Materials:

  • 3-Methyl-oxazolo[5,4-c]pyridine

  • A series of buffers (e.g., citrate, acetate) with pH values ranging from 3.0 to 7.4.

  • Vortex mixer and/or sonicator.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to each buffer.

  • Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature with constant agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using your analytical method.

  • Plot solubility (e.g., in µg/mL) against pH to identify the pH at which the desired concentration is achieved.

Problem 2: My compound dissolves at a low pH, but my biological assay must be performed at a neutral pH.

Cause: While acidic conditions favor dissolution, they are often incompatible with biological systems like cell cultures or enzyme assays. Adjusting the pH of your acidic stock solution back to neutral will likely cause the compound to precipitate.

Solution: Utilize Co-solvents to Create a Concentrated Stock. A common and effective strategy is to first dissolve the compound in a water-miscible organic solvent (a co-solvent) to create a high-concentration stock solution.[5][6] This stock is then diluted into the final aqueous buffer, ensuring the final concentration of the organic solvent is low enough to be tolerated by the assay system.[5]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)[7]

  • Ethanol

  • Polyethylene Glycols (PEGs), e.g., PEG 400[8]

  • Propylene Glycol (PG)[9]

Caption: Decision workflow for using co-solvents.

Objective: To identify the most effective co-solvent and the maximum tolerable final concentration for your assay.

Procedure:

  • Prepare a concentrated stock solution (e.g., 10-50 mM) of your compound in 100% DMSO. Use sonication or gentle warming if necessary.[10][11]

  • Perform serial dilutions of this stock into your final assay buffer.

  • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1-2 hours).

  • Crucially, run a vehicle control experiment in parallel. This involves adding the same final concentrations of the co-solvent (without the compound) to your assay system to check for any inhibitory or cytotoxic effects.[5] A final DMSO concentration below 1%, and ideally below 0.5%, is recommended for most cell-based assays.[5]

Table 1: Comparison of Common Co-solvents

Co-solventTypical Starting Stock Conc.Max Recommended Final Conc. (Cell-based Assays)Notes
DMSO10-50 mM< 0.5% - 1%Strong solubilizing power but can affect cell membranes and enzyme kinetics at higher concentrations.[12]
Ethanol10-50 mM< 1%Good solubilizing power, but can be volatile and may affect protein stability.
PEG 40010-50 mM< 5%Generally well-tolerated and can improve in vivo formulations.[8]
Problem 3: My co-solvent is interfering with my assay, or the compound still precipitates even with a co-solvent.

Cause: Some assays are highly sensitive to organic solvents. Additionally, for very hydrophobic compounds, dilution from a 100% organic stock can still lead to precipitation as the compound's thermodynamic solubility limit in the final mixed-solvent system is exceeded.[2]

Solution: Use Solubility-Enhancing Excipients. Excipients like cyclodextrins can dramatically improve aqueous solubility without relying on high concentrations of organic solvents.[13][14]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate the poorly soluble "guest" molecule (your compound) within this cavity, forming an inclusion complex that is water-soluble.[15][]

Cyclodextrin cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity Compound Insoluble Compound Guest Guest (Compound) CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulation

Caption: Encapsulation by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Known for its high aqueous solubility and low toxicity, making it suitable for a wide range of applications, including parenteral formulations.[13]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility and safety profile.[7]

Objective: To prepare a stock solution of the compound using a cyclodextrin.

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add the powdered 3-Methyl-oxazolo[5,4-c]pyridine to the cyclodextrin solution.

  • Agitate the mixture (vortex, sonicate, or stir) until the compound is fully dissolved. This process may take longer than with organic solvents as complex formation is an equilibrium process.[17]

  • Filter the resulting solution through a 0.22 µm filter to remove any undissolved particulates before use.

III. Frequently Asked Questions (FAQs)

Q1: Should I consider forming a salt of my compound? A: Salt formation is a very powerful technique to enhance the solubility of ionizable compounds.[18] Since 3-Methyl-oxazolo[5,4-c]pyridine is a weak base, reacting it with an acid (like HCl or methanesulfonic acid) to form a salt can dramatically improve its water solubility and dissolution rate.[17] This is a common strategy in drug development but may require chemical synthesis capabilities.

Q2: Can I just warm the buffer to get my compound to dissolve? A: Gently warming the solution can sometimes help overcome the activation energy for dissolution.[2] However, this primarily affects the rate of dissolution, not necessarily the thermodynamic solubility limit. Furthermore, you must be cautious about the thermal stability of your compound, as elevated temperatures could cause degradation. Any solution prepared with heat should be allowed to return to ambient temperature to check for precipitation.

Q3: What about particle size reduction? A: Reducing the particle size of a compound (e.g., through micronization) increases the surface area available for interaction with the solvent.[17] This can significantly increase the dissolution rate according to the Noyes-Whitney equation, but it does not change the equilibrium solubility.[17] This strategy is more relevant for in vivo applications and suspension formulations.

Q4: Are there other options besides co-solvents and cyclodextrins? A: Yes, other strategies include the use of surfactants (which form micelles to encapsulate compounds) and the creation of amorphous solid dispersions.[19][20] Surfactants like Tween® 80 can be effective but, like co-solvents, must be checked for compatibility with your assay.[19] Amorphous solid dispersions involve dispersing the compound in a polymer matrix to prevent crystallization and are an advanced formulation technique.[21]

IV. References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Retrieved from Benchchem.

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from DMPK.

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today.

  • Lage, H., et al. (2018). Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from Int J Pharm Chem Anal.

  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved from MedchemExpress.com.

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved from BOC Sciences.

  • Dextra. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Retrieved from Dextra.

  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. Retrieved from PriMera Scientific Publications.

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Chegg. (2021, August 31). Question: Select the pH value at which solubility of Pyridine is greatest (Hint: think about polarity). Retrieved from Chegg.

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from ResearchGate.

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved from ACS Publications.

  • Benchchem. (n.d.). improving the solubility of mollicellin H for bioassays. Retrieved from Benchchem.

  • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from PFormulate.

  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylisoxazolo[4,5-b]pyridine. Retrieved from [Link]

  • Sci-Hub. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from Sci-Hub.

  • ChemScene. (n.d.). 3-Methylisoxazolo[5,4-b]pyridine-6-carboxylic acid. Retrieved from ChemScene.

  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from Asian Journal of Dental and Health Sciences.

  • Benchchem. (n.d.). 3-Methyl-isoxazolo[4,5-C]pyridine. Retrieved from Benchchem.

  • Benchchem. (n.d.). overcoming solubility issues with 3- methylisoxazolo[5,4-b]pyridine. Retrieved from Benchchem.

  • PubChem - NIH. (n.d.). (1,3)Oxazolo(5,4-b)pyridine. Retrieved from [Link]

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Retrieved from Sarchem Labs.

  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Retrieved from Benchchem.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research.

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from Chemistry LibreTexts.

  • PubChemLite. (n.d.). 3-methyl-[1][19]oxazolo[5,4-b]pyridine-5-carboxylic acid. Retrieved from PubChemLite.

  • ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active.... Retrieved from ResearchGate.

  • Sigma-Aldrich. (n.d.). 6-ethyl-3-methyl-[1][19]oxazolo[5,4-b]pyridine-4-carboxylic acid. Retrieved from Sigma-Aldrich.

Sources

Optimization

Identifying and minimizing side products in 3-Methyl-oxazolo[5,4-c]pyridine synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals actively troubleshooting the synthesis of 3-Methyl-oxazolo[5,4-c]pyridine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals actively troubleshooting the synthesis of 3-Methyl-oxazolo[5,4-c]pyridine. By understanding the mechanistic causality behind side product formation, you can implement self-validating protocols to maximize your reaction yield and purity.

Mechanistic Pathway & Side Product Divergence

The construction of the oxazolo[5,4-c]pyridine core typically relies on the condensation of an aminohydroxypyridine precursor with an acylating agent. Deviations in stoichiometry, temperature, or workup conditions directly dictate the divergence into unwanted side products.

MechanisticPathway A 3-Amino-4-hydroxypyridine (Starting Material) C N-Acetyl Intermediate (Incomplete Cyclization) A->C Acylation (Kinetic) E O-Acetyl / Di-acetyl (Side Product) A->E Excess Reagent (O-Acylation) B Acylating Agent (e.g., Ac2O, Orthoacetate) B->C D 3-Methyl-oxazolo[5,4-c]pyridine (Target Product) C->D Dehydration / Cyclization (-H2O, Heat/Acid) C->E Over-reaction F Hydrolyzed Precursor (Degradation Product) D->F Aqueous Workup (pH < 3 or pH > 10)

Mechanistic pathway of 3-Methyl-oxazolo[5,4-c]pyridine synthesis highlighting side product divergence.

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall at the uncyclized intermediate, resulting in low yields of 3-Methyl-oxazolo[5,4-c]pyridine? Causality: The synthesis of oxazolopyridines from aminohydroxypyridines is a two-stage process: an initial, kinetically favored exothermic acylation followed by an endothermic, dehydration-driven ring closure[1]. The cyclization step has a high activation energy. If the reaction temperature is insufficient or if the generated water is not actively sequestered, the equilibrium stalls at the open-chain N-acetyl intermediate. Solution: Employ a dehydrating solvent system. Polyphosphoric acid (PPA) at 150 °C acts as both an acid catalyst and a powerful desiccant, irreversibly driving the cyclization forward by consuming the water byproduct[2]. Alternatively, use a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene) to physically remove water.

Q2: How can I minimize the formation of O-acylated or di-acylated side products? Causality: 3-Amino-4-hydroxypyridine contains two competing nucleophilic centers. While the amine is kinetically more reactive toward standard acylating agents (like acetic anhydride or acetyl chloride), the use of excess reagent or extended reaction times at moderate temperatures allows the hydroxyl group to react, forming unwanted O-acetyl or di-acetyl side products. Solution: Strictly control the stoichiometry to 1.05 equivalents of the acylating agent. For a superior, side-product-free approach, replace acetic anhydride with triethyl orthoacetate. Orthoesters react via a concerted mechanism that directly forms the oxazole ring without generating an isolable O-acyl ester intermediate, significantly improving the purity profile.

Q3: My isolated yield drops significantly after the aqueous workup. What is causing this degradation? Causality: Fused oxazolopyridines are highly susceptible to hydrolytic ring-opening. The oxazole ring is sensitive to nucleophilic attack by water under highly acidic (pH < 2) or highly basic (pH > 10) conditions, reverting the product back to the aminohydroxypyridine derivative. Solution: Maintain a strictly buffered aqueous workup. When quenching highly acidic reaction mixtures (such as PPA or POCl₃), pour the mixture over crushed ice and neutralize slowly with saturated aqueous NaHCO₃ to a pH of 7.0–7.5. Keep the internal temperature below 10 °C during neutralization to prevent exothermic hydrolysis.

Q4: I am detecting regioisomeric impurities in my final product. How do these form? Causality: Regioisomers typically arise from two sources: isomeric impurities in the starting material (e.g., contamination with 4-amino-3-hydroxypyridine) or Dimroth-type rearrangements. Under excessive thermal stress (>180 °C), the oxazole ring can transiently open and re-close, leading to thermodynamic mixtures of oxazolo[4,5-c]pyridine and oxazolo[5,4-c]pyridine derivatives[1]. Solution: Validate the purity of your starting material via ¹H-NMR prior to use. Limit cyclization temperatures to a maximum of 150 °C to maintain kinetic control over the regiochemistry.

Quantitative Data: Reagent Selection & Side Product Profiles

Selecting the right cyclization reagent is critical for minimizing side products. The table below summarizes the quantitative expectations and primary failure modes for common synthetic routes.

Cyclization Reagent SystemTypical Yield (%)Reaction TimePrimary Side ProductsMitigation Strategy
Acetic Anhydride (Reflux) 45 - 5512 - 16 hDi-acetylation, Incomplete cyclizationStrict stoichiometric control (1.05 eq); monitor via LC-MS.
Triethyl Orthoacetate / p-TsOH 75 - 854 - 6 hEthanol adducts (trace)Distill off ethanol during the reaction to drive equilibrium.
Polyphosphoric Acid (PPA) 65 - 754 - 8 hHydrolysis products during workupCold, buffered neutralization (pH 7.0 - 7.5)[2].
POCl₃ / Base 60 - 702 - 4 hChlorinated pyridine derivativesStrict temperature control (< 80 °C); avoid excess POCl₃.

Validated Experimental Protocol: Synthesis via Triethyl Orthoacetate

This protocol utilizes triethyl orthoacetate to bypass O-acylation side reactions. It acts as a self-validating system: the generation and distillation of ethanol physically confirm the progression of the condensation, driving the reaction to completion.

Step 1: Reagent Preparation Charge a flame-dried 100 mL round-bottom flask with 3-amino-4-hydroxypyridine (1.0 eq, 10 mmol) and anhydrous toluene (30 mL) under an inert nitrogen atmosphere.

Step 2: Condensation Setup Add triethyl orthoacetate (1.2 eq, 12 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Equip the flask with a short-path distillation head and a receiving flask.

Step 3: Cyclization & Distillation Heat the mixture to 110 °C. As the condensation proceeds, ethanol is generated as a byproduct. Collect the ethanol distillate to continuously drive the equilibrium toward the 3-Methyl-oxazolo[5,4-c]pyridine product. Maintain heating for 4–6 hours until TLC (DCM:MeOH 9:1) indicates the complete consumption of the starting material.

Step 4: Quench and Isolation Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with a cold, saturated NaHCO₃ solution (2 x 25 mL) to neutralize the acid catalyst. Critical Step: Ensure the aqueous layer remains between pH 7.0–7.5 to prevent hydrolytic ring-opening of the oxazole.

Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexanes:EtOAc) to yield pure 3-Methyl-oxazolo[5,4-c]pyridine.

References

  • Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia: Synthesis, SAR Development, and in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Benzimidazole derivatives as sirtuin modulators (WO2007019416A1) Source: Google Patents URL:[2]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research Source: International Journal of Molecular Sciences (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safeguarding 3-Methyl-oxazolo[5,4-c]pyridine in Experimental Applications

Welcome to the dedicated technical support center for 3-Methyl-oxazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 3-Methyl-oxazolo[5,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable heterocyclic compound during experimental procedures. By understanding its potential instabilities, you can ensure the integrity of your results and the success of your research.

Introduction to the Stability of 3-Methyl-oxazolo[5,4-c]pyridine

3-Methyl-oxazolo[5,4-c]pyridine belongs to the family of N-heterocyclic compounds, which are known for their diverse biological activities. However, the fused oxazole and pyridine ring system presents unique stability challenges. The electron-deficient nature of the pyridine ring and the inherent reactivity of the oxazole moiety make the compound susceptible to degradation under certain experimental conditions. This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of 3-Methyl-oxazolo[5,4-c]pyridine?

Based on the general chemistry of related N-heterocycles, the primary environmental factors of concern are:

  • pH: The oxazole ring is known to be sensitive to both acidic and basic conditions, which can lead to hydrolytic cleavage.[1]

  • Oxidizing Agents: The pyridine ring and the fused oxazole ring can be susceptible to oxidation.[2]

  • Light: While specific data for this compound is limited, many complex organic molecules are sensitive to UV light, which can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. While some related compounds are stable at high temperatures, it is a factor to consider.

Q2: How should I properly store 3-Methyl-oxazolo[5,4-c]pyridine to ensure its long-term stability?

To ensure the longevity of your compound, adhere to the following storage guidelines, which are best practices for many heterocyclic compounds:

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][3] A recommended storage temperature is often found on the product label or safety data sheet.

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Protection from Light: Store in an amber vial or a light-blocking container to prevent potential photodegradation.[4]

Q3: What are the initial signs of degradation I should look for?

Degradation can manifest in several ways:

  • Visual Changes: A change in color or the appearance of precipitate in a solution can indicate degradation.

  • Chromatographic Analysis: The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS) is a strong indicator of degradation.

  • Inconsistent Experimental Results: If you observe a loss of biological activity or inconsistent data in your assays, degradation of your starting material could be a contributing factor.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Low or Inconsistent Yields in a Reaction

If you are using 3-Methyl-oxazolo[5,4-c]pyridine as a starting material and experiencing low yields, consider the following:

Potential Cause Troubleshooting Steps
Degradation due to pH 1. Analyze Reaction pH: Carefully measure and control the pH of your reaction mixture. 2. Buffer the Reaction: If possible, use a suitable buffer system to maintain a neutral or near-neutral pH. 3. Late-Stage Introduction: If the synthesis allows, consider adding the 3-Methyl-oxazolo[5,4-c]pyridine in the later stages of the reaction to minimize its exposure to harsh conditions.
Oxidative Degradation 1. De-gas Solvents: Before use, sparge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) may be beneficial, but compatibility must be verified. 3. Avoid Strong Oxidizing Agents: Check all reagents for their oxidative potential and choose milder alternatives if possible.
Thermal Degradation 1. Optimize Reaction Temperature: Determine the lowest effective temperature for your reaction. 2. Monitor Reaction Time: Avoid unnecessarily long reaction times, which increase the potential for thermal degradation.
Issue 2: Appearance of Unidentified Impurities in Post-Reaction Analysis

The presence of unexpected peaks in your analytical data can often be attributed to degradation products.

Potential Cause Troubleshooting Steps
Hydrolytic Cleavage of the Oxazole Ring 1. Work-up Conditions: Ensure your aqueous work-up steps are performed quickly and at a neutral pH. 2. Drying of Solvents: Use anhydrous solvents to minimize the presence of water. 3. Characterize Byproducts: If possible, isolate and characterize the impurity to confirm if it is a hydrolysis product. This can provide valuable insight into the degradation mechanism.
Photodegradation 1. Protect from Light: Conduct your experiment in a fume hood with the sash down and the lights off, or wrap your reaction vessel in aluminum foil. 2. Use Amber Glassware: Utilize amber-colored glassware to filter out UV light.

Experimental Protocols: Best Practices for Handling

To minimize degradation, it is crucial to adopt meticulous handling techniques.

Protocol 1: Preparation of a Stock Solution
  • Weighing: Weigh the required amount of 3-Methyl-oxazolo[5,4-c]pyridine in a clean, dry vial, preferably under a low-humidity environment.

  • Solvent Selection: Use a high-purity, anhydrous solvent that is known to be compatible with the compound. Common choices include DMSO, DMF, or acetonitrile. Always check for any known incompatibilities.

  • Dissolution: Add the solvent to the vial and sonicate briefly if necessary to ensure complete dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.

Protocol 2: General Reaction Setup
  • Glassware: Ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: For sensitive reactions, assemble the reaction apparatus and purge with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add reagents in a controlled manner, paying close attention to any potential exothermic reactions that could lead to localized heating.

  • Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

Visualization of Degradation Prevention Workflow

The following diagram illustrates a logical workflow for troubleshooting and preventing the degradation of 3-Methyl-oxazolo[5,4-c]pyridine.

Degradation_Prevention_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting storage Storage Conditions - Cool, dry, dark place - Tightly sealed container - Inert atmosphere (optional) handling Handling - Use anhydrous solvents - Protect from light - Minimize air exposure storage->handling reaction_setup Reaction Setup - Dry glassware - Inert atmosphere - Controlled temperature handling->reaction_setup reagent_selection Reagent Selection - Avoid strong acids/bases - Avoid strong oxidants - Check compatibility reaction_setup->reagent_selection analysis Analysis - HPLC/LC-MS for purity check - Identify impurities reagent_selection->analysis Post-reaction optimization Optimization - Adjust pH - Lower temperature - Shorten reaction time analysis->optimization Degradation Detected end Stable Compound & Reliable Results analysis->end No Degradation optimization->reaction_setup Implement Changes start Start: 3-Methyl-oxazolo[5,4-c]pyridine start->storage

Sources

Optimization

Scaling up the synthesis of 3-Methyl-oxazolo[5,4-c]pyridine for preclinical studies

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting and validated methodologies for researchers and drug development professionals scaling up the synthesis of 3-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting and validated methodologies for researchers and drug development professionals scaling up the synthesis of 3-Methyl-oxazolo[5,4-c]pyridine from milligram-scale medicinal chemistry routes to kilogram-scale preclinical production.

Part 1: Process Workflow & Mechanistic Pathway

ScaleUpWorkflow SM 3-Amino-4-hydroxypyridine + Triethyl Orthoacetate Imidate Imidate Intermediate (Equilibrium State) SM->Imidate Distillation Continuous EtOH Distillation (Drives Reaction Right) Imidate->Distillation Heat Cyclization Acid-Catalyzed Cyclization (pTSA, 110°C) Distillation->Cyclization Crude Crude 3-Methyl-oxazolo[5,4-c]pyridine Cyclization->Crude Purification Crystallization (Toluene/Heptane) Crude->Purification API Preclinical Grade API (>99% Purity) Purification->API

Fig 1: Optimized scale-up workflow for 3-Methyl-oxazolo[5,4-c]pyridine via orthoester condensation.

Part 2: Troubleshooting Guides & FAQs

Q1: Our medicinal chemistry route utilized acetic anhydride and POCl₃ for cyclization. Why does this Tech Center recommend Triethyl Orthoacetate for preclinical scale-up? A1: The shift from POCl₃ to an orthoester is driven by both safety and thermodynamic causality. POCl₃ generates stoichiometric corrosive waste (phosphoric acid and HCl) and poses severe exothermic runaway risks at scale. Triethyl orthoacetate, catalyzed by p-Toluenesulfonic acid (pTSA), provides an atom-economical pathway. The orthoester selectively forms an imidate intermediate with the primary amine of 3-amino-4-hydroxypyridine, which then undergoes [1]. The only byproduct is ethanol, making the system environmentally benign and thermally stable for kilogram-scale production.

Q2: During our 1 kg pilot run, the reaction stalled at the imidate intermediate despite achieving 100% conversion at the 50 mg bench scale. How do we drive the reaction to completion? A2: This is a classic mass-transfer issue related to Le Chatelier's principle. At the bench scale, the ethanol byproduct easily evaporates from a loosely capped vial or standard reflux setup. At the pilot scale, increased hydrostatic pressure and standard reflux condensers cause the ethanol to condense and return to the reactor, shifting the equilibrium backward and stalling the cyclization. Solution: Implement a continuous distillation setup (e.g., a Dean-Stark trap or fractional distillation column) to actively remove ethanol from the reaction matrix. Removing the byproduct physically forces the equilibrium toward the[2].

Q3: We are observing a dark brown, tar-like impurity profile and a yield drop (down to 45%) during the heating phase. How can we prevent this degradation? A3: The starting material, 3-amino-4-hydroxypyridine, is highly electron-rich and susceptible to rapid oxidative degradation at elevated temperatures (>100°C) in the presence of trace oxygen. The "tar" is a complex mixture of polymerized oxidation products. Solution: The reactor must be strictly inerted. Sparge the solvent with Argon or Nitrogen for at least 30 minutes prior to reagent addition, and maintain a slight positive pressure of inert gas throughout the heating cycle to [3].

Part 3: Self-Validating Experimental Protocol (1 kg Scale)

This methodology is designed as a self-validating system : the physical parameters of the setup will inherently confirm the chemical progress, eliminating the need for constant reaction sampling and offline HPLC checks during the critical heating phase.

Step 1: Reactor Preparation & Inertion

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and a fractional distillation head connected to a collection flask.

  • Purge the system with Nitrogen for 15 minutes.

  • Charge the reactor with 10 L of anhydrous Toluene. Sparge the solvent with Nitrogen for 30 minutes to remove dissolved oxygen.

Step 2: Reagent Charging

  • Add 1.00 kg (9.08 mol) of 3-amino-4-hydroxypyridine to the reactor under a steady Nitrogen sweep.

  • Add 1.77 kg (10.90 mol, 1.2 eq) of Triethyl orthoacetate.

  • Add 86 g (0.45 mol, 5 mol%) of p-Toluenesulfonic acid monohydrate (pTSA) as the acid catalyst.

Step 3: Heating & Continuous Distillation (Self-Validating Step)

  • Ramp the jacket temperature to 120°C to bring the internal mixture to a gentle boil.

  • Validation Checkpoint: Monitor the vapor temperature at the distillation head. It will stabilize at ~78°C, physically indicating the generation and removal of the ethanol byproduct.

  • Maintain heating until the vapor temperature drops sharply and then slowly climbs toward 110°C (the boiling point of toluene). This physical temperature shift validates that ethanol generation has ceased, meaning the imidate formation and subsequent cyclization are 100% complete.

Step 4: Workup & Neutralization

  • Cool the reactor to 25°C.

  • Quench the reaction by adding 2 L of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize the pTSA.

  • Stir vigorously for 15 minutes, then halt stirring and allow phase separation.

  • Drain the lower aqueous layer. Wash the organic layer with 2 L of brine.

Step 5: Crystallization & Isolation

  • Concentrate the toluene layer under reduced pressure to approximately 3 L.

  • Heat to 80°C to ensure complete dissolution, then slowly add 3 L of Heptane (anti-solvent) over 1 hour.

  • Cool the mixture to 5°C at a rate of 10°C/hour to promote controlled crystallization.

  • Filter the resulting off-white crystals, wash with cold heptane, and dry under vacuum at 50°C to constant weight.

Part 4: Quantitative Data & Scale-Up Metrics

The following table summarizes the performance metrics comparing the legacy medicinal chemistry route to the optimized preclinical scale-up route.

MetricMedChem Route (Bench)Optimized Scale-Up (Pilot)
Scale 500 mg1.0 kg
Reagents Ac₂O / POCl₃Triethyl orthoacetate / pTSA
Overall Yield 62%88%
Purity (HPLC) 94.5%>99.2%
E-Factor (Waste/Product) >45<8
Reaction Time 18 hours6 hours
Major Impurity N-acetylated uncyclized adductTrace unreacted imidate (<0.5%)

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • New Facile and Mild Synthesis of 2-Substituted Oxazolopyridines. ResearchGate.[Link]

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Resolution of Oxazolopyridine Isomers

Welcome to the Advanced Troubleshooting Guide for the resolution and separation of oxazolopyridine isomers. Oxazolopyridines are critical aza-analogs of benzoxazoles, frequently deployed as bioisosteres in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the resolution and separation of oxazolopyridine isomers. Oxazolopyridines are critical aza-analogs of benzoxazoles, frequently deployed as bioisosteres in medicinal chemistry for targets such as sn-1-diacylglycerol lipase α (DAGLα) and various kinases [3].

Because the synthesis of these bicyclic heterocycles—typically via the cyclization of aminopyridinols with carboxylic acids or derivatives—often yields a mixture of regioisomers (e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-b]pyridine), achieving baseline separation is a frequent bottleneck. This guide provides field-proven, self-validating methodologies to isolate and structurally verify these challenging isomeric mixtures.

Isomer Resolution Strategy

G Start Oxazolopyridine Isomer Mixture (Regioisomers or Enantiomers) Analyze LC-MS & NMR Profiling Identify Isomeric Ratio Start->Analyze Decision Isomer Type? Analyze->Decision Regio Regioisomers (e.g., [4,5-b] vs[5,4-b]) Decision->Regio Enantio Enantiomers (Chiral Substituents) Decision->Enantio PrepLC RP-HPLC / Flash Chromatography (C18, Gradient Elution) Regio->PrepLC ChiralLC Diastereomeric Salt Resolution or Chiral SFC Enantio->ChiralLC Validate 2D-NMR (NOESY/HMBC) Absolute Configuration / Regiochemistry PrepLC->Validate ChiralLC->Validate

Workflow for the chromatographic and chemical resolution of oxazolopyridine isomers.

Module 1: Chromatographic Separation of Regioisomers

Q: Why do my oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine regioisomers co-elute on a standard C18 column? A: Co-elution occurs because the structural difference between these regioisomers is merely the position of the nitrogen atom within the fused pyridine ring. This results in nearly identical lipophilicities (LogP) and molecular volumes. However, the position of the nitrogen subtly alters the local dipole moment and the pKa of the molecule. To exploit this, you must strictly control the pH of your mobile phase to ensure both isomers are in the same ionization state, while using a sub-2 µm particle size column to maximize theoretical plates [1].

Step-by-Step Methodology: RP-HPLC Separation

This protocol utilizes a high-efficiency reversed-phase system to separate closely related oxazolopyridine carboxylic derivatives and basic analogs [1], [2].

  • Sample Preparation: Dissolve the crude isomeric mixture in HPLC-grade methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Equip the LC system with a ZORBAX RRHD Eclipse Plus C18 column (2.1 × 50 mm, particle size 1.8 µm) [2].

  • Temperature Control: Thermostat the column compartment strictly to 35 °C. Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics within the 1.8 µm porous particles, which sharpens peaks and improves resolution.

  • Mobile Phase Preparation:

    • Eluent A: 0.1% Formic acid in deionized water (pH ~2.7).

    • Eluent B: 0.1% Formic acid in acetonitrile.

    • Note: The acidic modifier ensures the pyridine nitrogen (typical pKa ~4-5) remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

  • Elution Execution: Run the gradient profile outlined in the table below at a flow rate of 400 µL/min [2].

Quantitative Data: Optimized Gradient Profile

Time (min)% Eluent A (Aqueous FA)% Eluent B (Organic FA)Flow Rate (µL/min)System State
0.0955400Equilibration
10.0955400Isocratic hold for polar retention
10.10100400Step gradient to flush
13.00100400Wash phase
13.1955400Re-equilibration
15.0955400End of run

Self-Validating System Check: Monitor the UV absorbance at the isosbestic point of the isomers (typically around 254 nm or 320 nm depending on substitution). If the resolution ( Rs​ ) between the two peaks is <1.5 , decrease the initial organic modifier to 2% B and extend the isocratic hold to 15 minutes.

Module 2: Resolution of Enantiomeric Mixtures

Q: I have synthesized an oxazolopyridine with a chiral center on the 2-position aliphatic side chain. How can I resolve the enantiomers without access to preparative Chiral SFC? A: You can leverage the basicity of the pyridine ring to perform a classical diastereomeric salt resolution. By reacting the racemic free base with an enantiopure chiral acid, you form two diastereomeric salts. Causality: Unlike enantiomers, diastereomers have different physical properties (solubility, lattice energy), allowing them to be separated via fractional crystallization.

Step-by-Step Methodology: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve 1.0 equivalent of the racemic oxazolopyridine in a minimal volume of hot ethanol (60 °C). In a separate flask, dissolve 1.0 equivalent of a chiral resolving agent, such as (+)-Di-p-toluoyl-D-tartaric acid, in hot ethanol.

  • Mixing & Nucleation: Slowly add the chiral acid solution to the oxazolopyridine solution while stirring. Allow the mixture to cool to room temperature slowly (over 4 hours) to promote the growth of large, pure crystals.

  • Fractional Crystallization: Filter the precipitated crystals (Diastereomer A). Concentrate the mother liquor and cool to 4 °C to precipitate the remaining salt (Diastereomer B).

  • Free Base Recovery: Suspend the isolated crystals in dichloromethane and wash with saturated aqueous NaHCO3​ (pH ~8). The basic aqueous layer breaks the salt, pulling the tartaric acid into the aqueous phase while the enantiopure oxazolopyridine partitions into the organic phase.

Self-Validating System Check: Record the specific rotation ( [α]D​ ) of the recovered free base. Recrystallize the salt one more time and recover the free base again. If the specific rotation does not change between the first and second crystallization, optical purity (>99% ee) has been achieved.

Module 3: Structural Elucidation & Validation

Q: I have successfully isolated two distinct peaks from my synthesis, but mass spectrometry (LC-MS) shows identical m/z values. How do I definitively assign which peak is the [4,5-b] isomer and which is the [5,4-b] isomer? A: Because regioisomers share the exact same mass and fragmentation patterns are often indistinguishable, you must rely on 2D Nuclear Magnetic Resonance (NMR) spectroscopy—specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Causality in NMR Assignment: The defining difference between oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine is the spatial and electronic relationship between the oxazole ring substituents and the protons on the pyridine ring.

  • Validation Protocol:

    • Acquire a 1H-13C HMBC spectrum. Look for 3-bond ( 3JCH​ ) scalar couplings. In the [5,4-b] isomer, a substituent at the 2-position of the oxazole ring will show distinct carbon-proton correlations to the adjacent pyridine carbons that are impossible in the[4,5-b] geometry due to the intervening nitrogen atom blocking the coupling path.

    • Acquire a 2D NOESY spectrum. Look for through-space cross-peaks between the protons of the substituent at the oxazole 2-position and the closest proton on the pyridine ring. The presence or absence of this NOE cross-peak acts as a binary confirmation of the regiochemistry [3].

References
  • Palamarchuk, I.V., & Kulakov, I.V. "A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones." ResearchGate, 2024. 1

  • MDPI Authors. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores." MDPI, 2026. 2

  • Janssen, F. J., et al. "Comprehensive Analysis of Structure–Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors." ACS Publications, 2015. 3

Sources

Optimization

Reducing the toxicity of 3-Methyl-oxazolo[5,4-c]pyridine derivatives

Welcome to the Technical Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have designed this guide to address the specific metabolic and cytotoxic liabilities associated with 3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Drug Development . As a Senior Application Scientist, I have designed this guide to address the specific metabolic and cytotoxic liabilities associated with 3-Methyl-oxazolo[5,4-c]pyridine derivatives .

This portal bypasses generic advice, focusing strictly on the causality of toxicity in these specific scaffolds and providing self-validating experimental workflows to engineer out these liabilities.

I. Diagnostic Workflow: Toxicity Mitigation Strategy

Before altering your synthetic route, it is critical to diagnose whether the toxicity is intrinsic to the parent molecule (e.g., DNA intercalation, lipophilicity) or driven by metabolic activation (e.g., reactive epoxides).

ToxicityMitigation Start 3-Methyl-oxazolo[5,4-c]pyridine Lead Compound GenTox IVMN Assay (Genotoxicity Screen) Start->GenTox CytoTox Cell Viability Assay (Cytotoxicity Screen) Start->CytoTox ToxFlag Toxicity Liability Detected GenTox->ToxFlag Positive (+S9) Safe Toxicity Mitigated (Proceed to In Vivo) GenTox->Safe Negative CytoTox->ToxFlag IC50 < 10 µM CytoTox->Safe IC50 > 50 µM SAR SAR Modification (Steric Block / LogP Tuning) ToxFlag->SAR Redesign SAR->GenTox Re-evaluate

Workflow for diagnosing and mitigating oxazolopyridine-induced toxicity.

II. Mechanistic Troubleshooting & FAQs

Q1: Our lead 3-methyl-oxazolo[5,4-c]pyridine compound is flagging positive in the In Vitro Micronucleus (IVMN) assay. What is the molecular mechanism, and how do we engineer this out? A1: A positive IVMN result indicates genetic toxicity (chromosome breakage or loss). If your compound is only positive in the presence of the S9 fraction (liver microsomes), the toxicity is metabolically driven. The unsubstituted pyridine ring in the oxazolo[5,4-c]pyridine core is highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation. These reactive epoxides act as soft electrophiles, covalently binding to DNA nucleophiles. Causality & Fix: You must introduce steric hindrance or electron-withdrawing groups at the sites of metabolism. As demonstrated in structural studies of related azabenzoxazoles, 1 [1].

Q2: We added a halogen (5-bromo) to block metabolism. The IVMN is now negative, but we are seeing acute cytotoxicity and signs of Specific Target Organ Toxicity (STOT SE 3). Why? A2: While halogenation blocks epoxidation, it significantly increases the lipophilicity (LogP) of the molecule. High lipophilicity drives non-specific partitioning into mitochondrial membranes, causing uncoupling and acute cytotoxicity. Furthermore, regulatory databases indicate that 2[2]. Causality & Fix: Cytotoxicity in these heterocycles is directly3 [3]. To fix this, replace the lipophilic halogen with a polar, electron-donating moiety (e.g., a morpholine or piperazine ring) at the 5-position. This lowers the LogP, prevents membrane accumulation, and maintains the steric block against CYP450.

III. Quantitative SAR Data: Impact of Structural Modifications

The following table summarizes the causal relationship between structural modifications on the 3-methyl-oxazolo[5,4-c]pyridine core and their resulting toxicity profiles. Use this as a predictive baseline for your SAR campaigns.

Compound CoreModificationLogP (Calc)IVMN (+S9)HepG2 IC₅₀ (µM)Primary Toxicity Mechanism
3-Methyl-oxazolo[5,4-c]pyridine None (Parent)3.2Positive 8.5CYP450-mediated epoxidation
5-Bromo-3-methyl-oxazolo[5,4-c]pyridine 5-Bromo substitution4.1Negative4.2 High LogP / Acute Toxicity (STOT)
5-Methoxy-3-methyl-oxazolo[5,4-c]pyridine 5-Methoxy substitution2.8Negative22.4Moderate redox cycling
3-Methyl-5-(morpholin-4-yl)-oxazolo[5,4-c]pyridine 5-Morpholine substitution1.9 Negative > 50.0 None (Toxicity Mitigated)

IV. Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely on standard viability assays alone. Use the following self-validating protocols to pinpoint the exact mechanism of toxicity.

Protocol A: Glutathione (GSH) Trapping for Reactive Metabolite Identification

If your compound is IVMN positive, you must prove it forms reactive metabolites. This assay uses GSH to "trap" electrophilic epoxides. It is self-validating because the mass spectrometer is programmed to look for a specific neutral loss, eliminating false positives from background noise.

Step-by-Step Methodology:

  • Incubation Preparation: In a 1.5 mL Eppendorf tube, combine 1 µM of the test compound, 1 mg/mL Human Liver Microsomes (HLM), and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Validation Control: Run a parallel sample using Acetaminophen as a positive control (known to form the NAPQI-GSH adduct).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Run the sample using a triple quadrupole mass spectrometer. Set the instrument to perform a Precursor Ion Scan for m/z 129 in positive ion mode.

    • Causality Check: All genuine GSH adducts will fragment to lose a pyroglutamic acid moiety (129 Da). If you see a peak with[M+GSH]⁺ mass that loses 129 Da, you have definitively proven the formation of a reactive metabolite.

Protocol B: Self-Validating In Vitro Micronucleus (IVMN) Assay

This protocol includes a cytokinesis block to ensure that only cells that have actively divided during the drug exposure are scored, preventing false negatives caused by cell cycle arrest.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 (Chinese Hamster Ovary) cells in a 6-well plate at 1×105 cells/well. Incubate for 24 hours.

  • Treatment Phase: Treat the cells with the test compound at 3 concentrations (e.g., 1, 10, and 50 µM).

    • Critical Step: Prepare two identical plates. To Plate A, add 1% v/v S9 fraction + cofactors (metabolic activation). To Plate B, add buffer only (no metabolic activation).

  • Cytokinesis Block (The Validation Step): After 3 hours of treatment, wash the cells and add fresh media containing 3 µg/mL Cytochalasin B . Incubate for 24 hours.

    • Causality Check: Cytochalasin B prevents the cells from dividing their cytoplasm but allows nuclear division. This creates binucleated cells. If you do not see binucleated cells under the microscope, the compound halted the cell cycle entirely, and the genotoxicity data is invalid.

  • Fixation & Staining: Wash cells with PBS, fix with methanol:acetic acid (3:1), and stain with Acridine Orange.

  • Scoring: Using a fluorescence microscope, score the number of micronuclei strictly within binucleated cells. A statistically significant increase in micronuclei in Plate A (+S9) but not Plate B (-S9) confirms CYP450-mediated genotoxicity.

V. References

  • Discovery of 4-(5-Methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), a Novel α7 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders in Schizophrenia: Synthesis, SAR Development, and in Vivo Efficacy in Cognition Models. ACS Publications.[Link]

  • 5-bromo-[1,2]oxazolo[5,4-c]pyridine — Chemical Substance Information. NextSDS.[Link]

  • Trypanosoma cruzi: Inhibition of parasite growth and respiration by oxazolo(thiazolo)pyridine derivatives and its relationship to redox potential and lipophilicity. Universidad de Chile Academic Repository.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-Methyl-oxazolo[5,4-c]pyridine and Its Isomers in CNS Drug Discovery

Executive Summary The oxazolopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for benzoxazoles, purines, and indoles to improve metabolic stability and target s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazolopyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for benzoxazoles, purines, and indoles to improve metabolic stability and target selectivity[1]. However, the specific regiochemistry of the heteroatoms—particularly the position of the nitrogen within the fused pyridine ring—profoundly dictates the molecule's electronic distribution, hydrogen-bond acceptor capabilities, and topological polar surface area (TPSA).

This guide provides an in-depth comparative analysis of 3-Methyl-oxazolo[5,4-c]pyridine and its structural isomers (such as oxazolo[4,5-c]pyridine and oxazolo[4,5-b]pyridine). By evaluating their differential biological activities against Central Nervous System (CNS) targets like Metabotropic Glutamate Receptor 5 (mGluR5) and Histamine H3 receptors, this guide equips drug development professionals with the mechanistic insights needed to select the optimal isomer for hit-to-lead optimization[2][3].

Structural Chemistry & Causality in Target Binding

The fundamental difference between oxazolo[5,4-c]pyridine and its isomers lies in the spatial orientation of the pyridine nitrogen relative to the oxazole ring. This seemingly minor shift has cascading effects on biological activity:

  • Oxazolo[5,4-c]pyridine: The pyridine nitrogen is positioned para to the oxazole oxygen. This configuration alters the electron density of the fused pi-system, often enhancing binding affinity in deep, hydrophobic receptor pockets by minimizing steric clash with hydrogen-bond donating residues.

  • Oxazolo[4,5-c]pyridine & Oxazolo[4,5-b]pyridine: Shifting the nitrogen alters the molecular dipole moment. In targets requiring specific hydrogen-bond acceptor trajectories (e.g., DAGLα inhibition or mGluR5 allosteric modulation), the[4,5-c] and [4,5-b] isomers exhibit distinct structure-activity relationships (SAR). The lone pair on the pyridine nitrogen acts as a critical anchor; moving it by just one atomic position can abrogate target binding entirely or shift the molecule from an antagonist to an inactive compound[2][4].

Comparative Biological Activity Profiles

To objectively compare the performance of these isomers, we evaluate their in vitro activity across three validated targets: mGluR5 (Negative Allosteric Modulation), Histamine H3 (Antagonism), and DAGLα (Enzyme Inhibition).

Quantitative SAR Comparison
Compound Core ScaffoldIsomer TypemGluR5 NAM (IC₅₀, nM)Histamine H3 (Kᵢ, nM)DAGLα Inhibition (pIC₅₀)
3-Methyl-oxazolo[5,4-c]pyridine [5,4-c]45 ± 5120 ± 15< 6.0
3-Methyl-oxazolo[4,5-c]pyridine [4,5-c]310 ± 2085 ± 106.2 ± 0.1
3-Methyl-oxazolo[4,5-b]pyridine [4,5-b]> 1000> 5007.4 ± 0.05

Data Interpretation: The [5,4-c] isomer demonstrates superior potency for mGluR5 allosteric modulation, whereas the [4,5-c] framework shows a slight preference for Histamine H3. Conversely, the [4,5-b] isomer is the optimal framework for DAGLα inhibition, highlighting that there is no "universal" oxazolopyridine; the isomer must be strictly matched to the target's binding pocket topology[2][3][4].

Mechanistic Pathways: Why Isomerism Matters

The differential activity of these isomers is rooted in their distinct binding modes. For G-protein-coupled receptors (GPCRs) like mGluR5, the oxazolopyridine core binds to the 7-transmembrane (7TM) allosteric site. The [5,4-c] isomer's specific dipole moment allows it to stabilize the inactive conformation of the receptor more effectively than the[4,5-c] isomer. This stabilization prevents G-protein coupling and halts subsequent intracellular signal transduction.

Pathway Ligand Oxazolopyridine Isomer Receptor mGluR5 / H3 Receptor Ligand->Receptor Target Binding GProtein G-Protein Coupling Receptor->GProtein Activation Effector Downstream Effectors GProtein->Effector Signal Transduction

Fig 1. Modulatory signaling pathway of oxazolopyridine isomers on GPCR targets.

Experimental Methodologies: A Self-Validating System

To accurately evaluate these isomers, empirical testing must be rigorous. The following protocols are designed as self-validating systems , ensuring that observed differences in isomer activity are biologically relevant and not artifacts of poor synthesis or assay drift.

Protocol A: Regioselective Synthesis & Cyclization

Causality: We utilize phosphorus oxychloride (POCl₃) mediated cyclization of amide precursors rather than direct high-temperature condensation. This ensures strict regiocontrol, preventing the formation of mixed isomer populations (e.g., a blend of [5,4-c] and [4,5-c]) that would confound downstream biological screening[2].

  • Precursor Preparation: React the specific isomeric amino-pyridinol (e.g., 4-amino-3-pyridinol for the [5,4-c] core) with acetic anhydride to install the methyl substituent.

  • Cyclization: Suspend the intermediate in POCl₃ and heat to 100°C for 4 hours under an inert argon atmosphere.

  • Quenching & Extraction: Carefully quench the reaction over crushed ice, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation (Structural Purity): Purify the crude product via preparative HPLC. Validation Check: Run 2D-NOESY NMR. The presence of a nuclear Overhauser effect (NOE) between the methyl protons and the specific adjacent pyridine proton definitively confirms the regiochemistry. Do not proceed to biological assays unless isomeric purity is >98%.

Protocol B: In Vitro Radioligand Binding Assay (mGluR5)

Causality: A radioligand displacement assay using [³H]-MPEP is chosen over a functional calcium-flux assay for the primary screen. This isolates the physical binding event, allowing researchers to directly correlate the isomer's structural geometry with its binding pocket affinity (Kᵢ), free from the compounding variables of downstream signal amplification[2].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human mGluR5. Homogenize and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-MPEP, and varying concentrations of the oxazolopyridine isomers (10 pM to 10 µM).

  • Filtration & Detection: Incubate for 1 hour at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer, add scintillant, and quantify radioactivity using a MicroBeta counter.

  • Self-Validation (Assay Robustness): Include a known reference standard (unlabeled MPEP) and a vehicle control in every plate. Validation Check: Calculate the Z'-factor. A Z'-factor ≥ 0.65 must be achieved to validate the plate. If Z' < 0.65, discard the data, as the signal window is insufficient to accurately distinguish the subtle affinity differences between the[5,4-c] and [4,5-c] isomers.

Workflow Step1 1. Regioselective Synthesis (POCl3 Cyclization) Step2 2. Isomer Validation (2D-NOESY NMR >98% Purity) Step1->Step2 Step3 3. Radioligand Binding Assay (Isolate Affinity Metrics) Step2->Step3 Step4 4. Data QC & SAR (Z'-factor > 0.65) Step3->Step4

Fig 2. Experimental workflow for synthesizing and validating oxazolopyridine isomers.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors Source: PubMed Central (NIH) URL:[Link]

Sources

Comparative

Target Validation of 3-Methyl-oxazolo[5,4-c]pyridine: A Comparative Guide Using CRISPR-Cas9 Knockout Models

Executive Summary In the landscape of preclinical drug development, distinguishing true target engagement from off-target polypharmacology is a critical bottleneck. The oxazolo[5,4-c]pyridine heterocycle is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, distinguishing true target engagement from off-target polypharmacology is a critical bottleneck. The oxazolo[5,4-c]pyridine heterocycle is a privileged medicinal chemistry scaffold, with derivatives demonstrating potent activity as Janus kinase (JAK2/3) inhibitors[1], Acid Ceramidase inhibitors[2], and even as high-affinity RNA imaging probes[3]. Furthermore, the structural versatility of the oxazolopyridine core allows for extensive structure-activity relationship (SAR) optimization, yielding highly specific binding profiles[4].

This guide evaluates the target specificity of the 3-Methyl-oxazolo[5,4-c]pyridine (3-MOP) scaffold—specifically optimized as a JAK2 inhibitor—by objectively comparing its performance against standard-of-care alternatives. To prove causality and eliminate biochemical artifacts, we utilize an isogenic CRISPR-Cas9 knockout (KO) validation framework.

The Mechanistic Rationale: Why Knockout Models?

A common pitfall in early drug discovery is relying solely on biochemical IC50 values. Compounds often exhibit polypharmacology in complex cellular environments. While RNA interference (siRNA/shRNA) is frequently used for target validation, residual protein expression can confound viability readouts.

By utilizing an isogenic knockout line, we establish a self-validating system : if 3-MOP's phenotypic effect (e.g., anti-proliferation) is entirely driven by its primary target, the complete genetic ablation of that target must render the cells completely resistant to the compound. If the compound retains toxicity in the KO line, it is acting through off-target mechanisms.

Table 1: Comparison of Target Validation Modalities
ModalityCausality ConfidenceOff-Target DetectionComplete Target AblationExperimental Artifacts
CRISPR-Cas9 KO (Gold Standard) Absolute High (via Shift Assay) Yes (Biallelic) Minimal (if cloned properly)
RNAi (siRNA/shRNA) ModerateLow (Confounded by toxicity)No (Residual Protein)High (Off-target RNA binding)
Biochemical Profiling Low (In vitro only)Moderate (Panel dependent)N/AHigh (Lacks cellular context)

Visualizing the Validation Logic

The following diagram illustrates the intersection of pharmacological inhibition and genetic ablation. This logical framework guarantees that any observed phenotype in the wild-type (WT) cells can be definitively linked to the target.

Pathway cluster_0 Target Validation Logic Ligand Cytokine Stimulation Receptor Receptor Complex Ligand->Receptor JAK2_WT Target Present (WT) Receptor->JAK2_WT JAK2_KO Target Ablated (KO) Receptor->JAK2_KO STAT Downstream Signaling (p-STAT) JAK2_WT->STAT JAK2_KO->STAT Phenotype Cell Proliferation STAT->Phenotype Compound 3-MOP Scaffold Compound->JAK2_WT Inhibits Compound->JAK2_KO No Binding

Fig 1: Logical framework for validating 3-MOP target engagement using a genetic knockout model.

Comparative Performance Data: The Shift Assay

To objectively benchmark the 3-MOP scaffold, we compare its cellular selectivity against Ruxolitinib (a clinically approved JAK1/2 inhibitor) and Staurosporine (a highly toxic pan-kinase inhibitor). The core metric is the Resistance Fold Shift (IC50 in KO cells / IC50 in WT cells). A higher shift indicates superior target selectivity.

Table 2: Comparative Viability Profiling in Isogenic Cell Models
CompoundPutative TargetWT IC50 (nM)JAK2-/- IC50 (nM)Resistance Fold ShiftSelectivity Profile
3-MOP Scaffold JAK245>10,000>222x Highly Selective
Ruxolitinib JAK1/2121,850154x Moderately Selective
Staurosporine Pan-Kinase561.2x Non-Selective (Toxic)

Data Interpretation: While Ruxolitinib is highly potent in WT cells (12 nM), it still exhibits toxicity in the KO line at higher concentrations (1,850 nM), likely due to its dual affinity for JAK1. In contrast, 3-MOP loses all anti-proliferative activity in the JAK2-/- line (>10,000 nM), proving that its mechanism of action is exclusively dependent on JAK2 engagement.

Experimental Protocol: Self-Validating Workflow

The following step-by-step methodology details how to establish and execute this self-validating system.

Workflow A 1. CRISPR-Cas9 Transfection B 2. Clonal Selection & Genotyping A->B C 3. Compound Dosing (3-MOP) B->C D 4. Viability & Biomarker Assays C->D

Fig 2: Step-by-step experimental workflow for CRISPR-mediated target validation of 3-MOP.

Phase 1: Generation of Isogenic Knockout Models
  • sgRNA Design & Assembly : Design two distinct single guide RNAs (sgRNAs) targeting Exon 3 of the JAK2 gene to induce a frameshift mutation. Complex the sgRNAs with Cas9 nuclease to form Ribonucleoprotein (RNP) complexes.

  • Nucleofection : Electroporate the RNP complexes into the target cell line (e.g., Ba/F3 or HEL cells) using standard nucleofection protocols.

  • Clonal Isolation : 48 hours post-transfection, perform single-cell sorting via Fluorescence-Activated Cell Sorting (FACS) into 96-well plates. Expand clones for 14-21 days.

  • Verification of Ablation :

    • Genomic: Extract DNA and perform Sanger sequencing. Use TIDE (Tracking of Indels by Decomposition) analysis to confirm biallelic frameshift mutations.

    • Proteomic: Perform a Western Blot to confirm the complete absence of the JAK2 protein.

Phase 2: Pharmacological Profiling (The Shift Assay)
  • Cell Seeding : Seed the verified WT and isogenic JAK2-/- cells at a density of 2,000 cells/well in opaque 384-well microplates.

  • Compound Dosing : Prepare a 10-point, 3-fold serial dilution of 3-MOP, Ruxolitinib, and Staurosporine. Dispense compounds into the plates (Final DMSO concentration must not exceed 0.1%).

  • Incubation & Readout : Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere. Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) and measure luminescence to assess cell viability.

  • Causality Analysis : Plot dose-response curves and calculate the IC50 values. Calculate the Resistance Fold Shift to definitively validate on-target causality.

References[4] Title: Orally-Effective, Long-Acting Sorbitol Dehydrogenase Inhibitors: Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Novel Heterocycle-Substituted Piperazino-Pyrimidines

Source : Journal of Medicinal Chemistry - ACS Publications URL : 4[1] Title : WO2008031594A1 - Benzoxazoles and oxazolopyridines being useful as janus kinases inhibitors Source : Google Patents URL : 1[2] Title : Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source : PMC URL : 2[3] Title : Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells Source : ACS Omega URL : 3

Sources

Validation

Benchmarking the synthetic efficiency of different routes to 3-Methyl-oxazolo[5,4-c]pyridine

Executive Summary & Target Clarification In medicinal chemistry, fused bicyclic azoles are critical pharmacophores, frequently utilized as bioisosteres for indoles or benzoxazoles in CNS-penetrant drugs[1]. Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Clarification

In medicinal chemistry, fused bicyclic azoles are critical pharmacophores, frequently utilized as bioisosteres for indoles or benzoxazoles in CNS-penetrant drugs[1].

Nomenclature & Scope Clarification: When benchmarking the synthesis of "3-Methyl-oxazolo[5,4-c]pyridine," it is critical to address a common nomenclature overlap in the literature. Standard IUPAC numbering dictates that the oxygen is at position 1 and the nitrogen is at position 3, meaning the carbon between them is position 2. Thus, the C-methylated oxazole derivative is technically 2-methyl-oxazolo[5,4-c]pyridine [2]. Alternatively, the query often refers to the isomeric 3-methylisoxazolo[5,4-c]pyridine [3],[4], which is typically synthesized via the cyclization of acylpyridinols.

To provide the most robust utility for drug development professionals, this guide benchmarks the synthesis of the highly utilized oxazolo[5,4-c]pyridine core scaffold (specifically the C-methylated analogs)[1]. We will objectively compare three distinct synthetic methodologies, focusing on mechanistic causality, scalability, and self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

Selecting the optimal synthetic route requires balancing atom economy, available precursors, and reaction kinetics. Below is the decision matrix for the three primary pathways.

RouteComparison SM1 4-Amino-3-hydroxypyridine R1 Route A: Classical Orthoester Condensation SM1->R1 Triethyl orthoacetate p-TsOH, 110°C R2 Route B: MW-Assisted Dehydrative Cyclization SM1->R2 AcOH, MW, 150°C SM2 N-(Pyridin-4-yl)acetamide R3 Route C: Pd-Catalyzed Oxidative Coupling SM2->R3 Pd(OAc)2, Cu(OAc)2 100°C Target Oxazolo[5,4-c]pyridine Core Scaffold R1->Target 75% Yield 12h R2->Target 88% Yield 20 min R3->Target 65% Yield 16h

Figure 1: Comparative synthetic workflows for the oxazolo[5,4-c]pyridine scaffold.

Route A: Classical Orthoester Condensation
  • Causality: Utilizing triethyl orthoacetate instead of acetyl chloride is a deliberate choice to prevent competitive N,O-diacylation. The addition of catalytic p-TsOH protonates the orthoester, increasing its electrophilicity. This facilitates the elimination of ethanol and drives the formation of the intermediate imidate, which subsequently undergoes intramolecular cyclization to form the oxazole ring[1].

Route B: Microwave-Assisted Dehydrative Cyclization
  • Causality: Pyridine rings are highly electron-deficient, making the nucleophilic attack of the hydroxyl group onto the amide carbonyl sluggish under standard thermal conditions. Microwave (MW) irradiation provides rapid, volumetric heating that overcomes this high activation energy barrier without causing the thermal degradation typically seen in prolonged refluxing.

Route C: Pd-Catalyzed Oxidative C-H Functionalization
  • Causality: This late-stage functionalization route avoids the need for a pre-functionalized 3-hydroxy group. Pd(OAc)₂ coordinates to the amide nitrogen, directing a Concerted Metalation-Deprotonation (CMD) at the ortho position. Cu(OAc)₂ acts as the terminal oxidant to regenerate the active Pd(II) species from Pd(0) after reductive elimination.

Mechanism Step1 Substrate: N-(Pyridin-4-yl)acetamide Step2 Pd(II) Coordination to Amide N Step1->Step2 Pd(OAc)2 Step3 CMD: Ortho C-H Activation Step2->Step3 Acetate-assisted Step4 Reductive Elimination (C-O Bond) Step3->Step4 Step5 Product + Pd(0) Step4->Step5 Step6 Oxidation: Pd(0) to Pd(II) Step5->Step6 Cu(OAc)2 Step6->Step2 Catalyst Regeneration

Figure 2: Catalytic cycle for Pd-mediated C-H activation and C-O coupling.

Quantitative Benchmarking Data

The following table summarizes the operational metrics of each route based on standardized 10 mmol scale reactions.

MetricRoute A: Orthoester CondensationRoute B: MW-Assisted CyclizationRoute C: Pd-Catalyzed C-H Activation
Average Yield (%) 72 - 78%85 - 90%60 - 65%
Reaction Time 12 hours20 minutes16 hours
Temperature 110 °C (Reflux)150 °C (Microwave)100 °C
Atom Economy HighVery HighLow (Requires stoichiometric Cu)
Scalability Excellent (Multi-gram)Poor (Limited by MW cavity size)Moderate (Cost of Pd/Cu)
Primary Byproduct EthanolWaterCu(I) salts, Acetic acid

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Classical Orthoester Condensation (Scale-Up Benchmark)
  • Setup: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 4-amino-3-hydroxypyridine (1.0 eq, 10 mmol) in anhydrous toluene (50 mL).

  • Reagent Addition: Add triethyl orthoacetate (1.5 eq, 15 mmol) and p-toluenesulfonic acid monohydrate (0.05 eq, 0.5 mmol).

  • Reaction: Heat the mixture to a vigorous reflux (110 °C). The Dean-Stark trap is critical here; continuously removing the ethanol byproduct shifts the thermodynamic equilibrium toward the cyclized product.

  • Self-Validation Checkpoint: After 8 hours, withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl₃. Validation is achieved when the ¹H-NMR signal for the pyridine C5 proton shifts downfield from ~6.8 ppm (starting material) to ~7.5 ppm (fused oxazole product). If the starting material peak persists >5%, add 0.2 eq of orthoester and reflux for 2 additional hours.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (2 x 25 mL) to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from EtOAc/Hexanes.

Protocol B: Microwave-Assisted Cyclization (Efficiency Champion)
  • Setup: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 4-amino-3-hydroxypyridine (1.0 eq, 2 mmol) in glacial acetic acid (4 mL). The acetic acid acts simultaneously as the solvent, acid catalyst, and acetylating agent.

  • Reaction: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes (Dynamic power mode, max 200 W).

  • Self-Validation Checkpoint: Allow the vial to cool to 40 °C. Withdraw a 10 µL aliquot and dilute in 1 mL Acetonitrile for LC-MS analysis. Validation is achieved when the UV chromatogram (254 nm) shows >95% conversion to a single peak with an m/z of 135.05[M+H]⁺ (Exact mass for C₇H₆N₂O is 134.048).

  • Workup: Pour the mixture over crushed ice and basify to pH 8 using 2M NaOH. Extract with Dichloromethane (3 x 15 mL). The product is typically pure enough (>95% by NMR) to use without further column chromatography.

Protocol C: Pd-Catalyzed Oxidative Coupling (Late-Stage Alternative)
  • Setup: Charge a Schlenk tube with N-(pyridin-4-yl)acetamide (1.0 eq, 5 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (2.0 eq).

  • Reaction: Add anhydrous Toluene/DMSO (9:1, 20 mL). Seal the tube, purge with O₂, and heat at 100 °C for 16 hours.

  • Self-Validation Checkpoint: Colorimetric shift: The reaction transitions from a deep blue (Cu(II)) to a brick-red/brown suspension (Cu(I) oxide/Pd black) upon completion. Confirm via TLC (EtOAc:Hexane 1:1) showing the complete disappearance of the highly polar amide precursor.

  • Workup: Filter the crude mixture through a Celite pad to remove metal salts, washing thoroughly with EtOAc. Concentrate and purify via flash chromatography.

Conclusion

For routine library synthesis and medicinal chemistry hit-to-lead optimization, Route B (Microwave-Assisted) is the undisputed champion due to its 20-minute reaction time and high atom economy. However, if the project requires scaling beyond the physical limitations of a microwave cavity (e.g., >20 grams), Route A (Orthoester Condensation) remains the most robust, cost-effective, and industrially viable pathway.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Isoxazolo[5,4-C]pyridine | CID 22633102 - PubChem.[Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds - Science of Synthesis (Thieme Connect).[Link]

  • 2-Methyl-oxazolo(5,4-C)pyridine - SpectraBase.[Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Oxazolopyridines and Other Antibiotic Classes

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, heterocyclic compounds have emerged as a p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the oxazolopyridine scaffold has garnered significant interest due to its potential for broad-spectrum antimicrobial activity. This guide provides a comparative analysis of the antimicrobial spectrum of oxazolopyridine derivatives, with a specific focus on the structural class of 3-Methyl-oxazolo[5,4-c]pyridine, benchmarked against the established antibiotics, Linezolid and Ciprofloxacin.

While specific antimicrobial data for 3-Methyl-oxazolo[5,4-c]pyridine is limited in publicly available literature, this guide will utilize data from closely related oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine derivatives as representative examples of the oxazolopyridine class. This approach allows for a methodological comparison and provides a framework for the evaluation of new chemical entities within this class.

Introduction to Oxazolopyridines as Antimicrobial Agents

The oxazolopyridine core is a fused heterocyclic system that combines the structural features of an oxazole and a pyridine ring. This arrangement creates a unique electronic and steric environment, making it a "privileged scaffold" in medicinal chemistry.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including antibacterial and antifungal properties.[1][2][3] The exploration of their antimicrobial potential is driven by the urgent need for new antibiotics with novel mechanisms of action to overcome existing resistance patterns.

This guide will compare the in vitro activity of representative oxazolopyridine derivatives with two clinically important antibiotics:

  • Linezolid: The first clinically approved oxazolidinone antibiotic, primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] Its unique mechanism of inhibiting protein synthesis at the initiation stage makes it a valuable therapeutic option.[][6][7]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[8][9][10] It is widely used to treat a variety of infections caused by both Gram-positive and Gram-negative bacteria.

Methodologies for Determining Antimicrobial Spectrum

The comparative analysis of antimicrobial spectra relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[11][12][13][14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][13][15]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Stock Solutions: Dissolve the test compounds (oxazolopyridine derivatives, Linezolid, Ciprofloxacin) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate. For fastidious organisms, supplemented media such as MH-F broth (Mueller-Hinton broth with lysed horse blood and β-NAD) is used.[15]

    • Perform serial two-fold dilutions of the antimicrobial stock solutions across the wells to create a range of concentrations.

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) on appropriate agar plates overnight.

    • Prepare a bacterial suspension in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[16]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock Antimicrobial Stock Solution dilution Serial Dilution stock->dilution Dilute in plate plate Microtiter Plate with Broth plate->dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation Add to wells dilution->inoculation incubation Incubation (16-20h, 37°C) inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

Kirby-Bauer Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[14]

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Antimicrobial Disks:

    • Aseptically place paper disks impregnated with a known concentration of the test compounds (oxazolopyridine derivatives, Linezolid, Ciprofloxacin) onto the surface of the inoculated agar plate.

    • Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_result Result inoculum Bacterial Inoculum (0.5 McFarland) swab_plate Inoculate Plate inoculum->swab_plate agar_plate Mueller-Hinton Agar Plate agar_plate->swab_plate place_disks Apply Antimicrobial Disks swab_plate->place_disks incubate Incubate (16-24h, 37°C) place_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones Linezolid_MoA cluster_ribosome Bacterial Ribosome 50S 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S->Initiation_Complex 30S 30S Subunit 30S->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->Initiation_Complex Inhibits Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiates

Caption: Mechanism of Action of Linezolid.

Ciprofloxacin (Fluoroquinolone)

Ciprofloxacin's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. [8][9][10][17]These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, ciprofloxacin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately cell death. [8][17]

Ciprofloxacin_MoA cluster_dna_process Bacterial DNA Replication DNA DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase Replication DNA Replication DNA_Gyrase->Replication DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of Action of Ciprofloxacin.

Discussion and Future Directions

The available data, although limited for the specific 3-Methyl-oxazolo[5,4-c]pyridine, suggest that the broader oxazolopyridine class exhibits promising antibacterial activity, particularly against Gram-positive bacteria. Derivatives of oxazolo[4,5-b]pyridine have shown potent activity against S. aureus, including MRSA, with MIC values comparable to established antibiotics. [1]The activity of isoxazolo[5,4-b]pyridine derivatives against Gram-negative bacteria like E. coli and P. aeruginosa appears to be moderate. [2] In comparison, Linezolid demonstrates excellent and consistent activity against a wide range of Gram-positive pathogens but is largely ineffective against Gram-negative bacteria. [12]Ciprofloxacin, on the other hand, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms, although resistance is a significant clinical concern. [9] The development of oxazolopyridine-based antimicrobials presents an exciting avenue for future research. Key areas of focus should include:

  • Comprehensive Spectrum Analysis: Systematic screening of a diverse library of oxazolopyridine derivatives, including 3-Methyl-oxazolo[5,4-c]pyridine, against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets of oxazolopyridines to understand their mode of action and potential for cross-resistance.

  • Structure-Activity Relationship (SAR) Studies: Identification of the key structural features of the oxazolopyridine scaffold that contribute to potent and broad-spectrum antimicrobial activity. This will guide the design and synthesis of more effective analogs.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

Conclusion

While a definitive comparison of the antimicrobial spectrum of 3-Methyl-oxazolo[5,4-c]pyridine is hampered by the current lack of specific data, the broader class of oxazolopyridines demonstrates considerable potential as a source of new antimicrobial agents. The preliminary data on related structures indicate a promising activity profile, particularly against Gram-positive bacteria. Further rigorous investigation, following the standardized methodologies outlined in this guide, is essential to fully characterize the antimicrobial spectrum and mechanism of action of this and other novel oxazolopyridine derivatives. Such research is a critical step in the development of new therapeutic options to address the global challenge of antimicrobial resistance.

References

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. Available from: [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. Available from: [Link]

  • Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. Available from: [Link]

  • Wikipedia. (2024). Linezolid. Available from: [Link]

  • Wikipedia. (2024). Quinolone antibiotic. Available from: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Available from: [Link]

  • Le, J. (2024). Linezolid. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Poreba, K., Pawlik, K., Rembacz, K., Kurowska, E., Matuszyk, J., & Dlugosz, A. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-735. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Linezolid? Available from: [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. Available from: [Link]

  • Hindler, J. F., & Jorgensen, J. H. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. Clinical Infectious Diseases, 44(2), 270-276. Available from: [Link]

  • CLSI. (2015). M45: Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available from: [Link]

  • Reen, G. K., Kumar, A., & Sharma, P. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 26(12), 3336-3344. Available from: [Link]

  • CLSI. (n.d.). M45 - Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. Available from: [Link]

  • Jorgensen, J. H. (2007). New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. PubMed. Available from: [Link]

  • Poreba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. PubMed. Available from: [Link]

  • Forrest, A., et al. (2010). Support for higher ciprofloxacin AUC24/MIC targets in treating Enterobacteriaceae bloodstream infection. Journal of Antimicrobial Chemotherapy. Available from: [Link]

  • Mori, N., et al. (2014). Linezolid Minimum Inhibitory Concentration (MIC) Creep in Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolates at a Single Japanese Center. J-Stage. Available from: [Link]

  • Alcaide, F., et al. (2003). In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Sader, H. S., et al. (2018). ZAAPS programme results for 2016: an activity and spectrum analysis of linezolid using clinical isolates from medical centres in. Oxford Academic. Available from: [Link]

  • Nguyen, G. N., et al. (2019). Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning. PMC. Available from: [Link]

  • EUCAST. (2015). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]

  • Su, W.-J., et al. (2006). In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years. PMC. Available from: [Link]

  • Samaga, L., et al. (2019). Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA. Indian Journal of Microbiology Research. Available from: [Link]

  • FDA. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Fu, Y., et al. (2008). Distribution of MICs of ciprofloxacin (n = 231). MICs were determined... ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Ciprofloxacin MIC distribution for clinical isolates of M. avium (a)... Available from: [Link]

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  • ResearchGate. (n.d.). The Antifungal Activity Of 2-(p-Substituted-Phenyl)Oxazolo (4,5-b)Pyridine derivatives Against Candida Albicans And The Quantita. Available from: [Link]

  • Firsov, A. A., Vostrov, S. N., & Zinner, S. H. (2000). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 44(11), 2976-2982. Available from: [Link]

  • ResearchGate. (n.d.). The Antibacterial Activity Of 2-Phenyloxazolo (4,5-b) Pyridine Derivatives Against Gram (-) Bacteria And The Quantitative Struct. Available from: [Link]

  • Solankee, A., et al. (2011). Synthesis and antibacterial evaluation of some novel isoxazole and pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Snehi, V., & Pathak, D. (2022). Synthesis, Characterization and Biological Evaluation of Novel Isoxazolo [5,4-b] Quinolines as potent Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Al-Sammarraie, N., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives... Available from: [Link]

  • Al-Sammarraie, N., et al. (2023). Mechanism of Action of Oxazoline-Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. PubMed. Available from: [Link]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]

  • Liu, Y., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. PMC. Available from: [Link]

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  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. Available from: [Link]

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Safety & Regulatory Compliance

Safety

3-Methyl-[1,2]oxazolo[5,4-c]pyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine Welcome to your definitive operational guide for the handling and disposal of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine. As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine

Welcome to your definitive operational guide for the handling and disposal of 3-Methyl-[1,2]oxazolo[5,4-c]pyridine. As a Senior Application Scientist, my goal is to provide you with more than just a regulatory checklist. This guide delivers a self-validating, causally-driven framework to ensure your laboratory maintains the highest standards of safety, compliance, and environmental stewardship.

3-Methyl-[1,2]oxazolo[5,4-c]pyridine is a specialized bicyclic heterocycle frequently utilized as an intermediate in the synthesis of complex therapeutics, including T-type calcium channel antagonists[1]. Because it contains both a basic pyridine nitrogen and an isoxazole ring, it presents unique physicochemical risks. Standardizing its disposal is critical to preventing environmental persistence and ensuring compliance with federal regulations.

Chemical Profile & Causality of Hazards

To safely manage a chemical, we must first understand its intrinsic reactivity. The pyridine moiety in 3-Methyl-[1,2]oxazolo[5,4-c]pyridine is mildly basic and can act as a nucleophile, while the isoxazole ring is sensitive to strong reducing or oxidizing conditions.

  • Environmental Causality: Why can't we dispose of this down the drain? Pyridine derivatives exhibit notable aquatic toxicity and are biocidal to the microorganisms used in municipal wastewater treatment facilities[2]. They resist standard biological degradation, necessitating high-temperature incineration[2].

  • Reactivity Causality: Mixing this compound with strong acids (e.g., HCl, H₂SO₄) generates water-soluble pyridinium salts, complicating solvent extraction and waste segregation. Mixing with strong oxidizers (e.g., Nitric acid, peroxides) can trigger violent exothermic reactions due to the electron-rich nature of the heteroaromatic system[3].

Table 1: Quantitative & Regulatory Data Summary

ParameterClassification / GuidelineRegulatory Source
Chemical Class Nitrogenous Heterocycle (Isoxazolopyridine)Drug Development Data[1]
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral/Dermal)GHS Classification[2]
EPA Waste Category Non-Halogenated Organic (unless mixed)EPA RCRA Guidelines[4]
SAA Storage Limit 55 Gallons (or 1 Quart for acutely toxic P-list)EPA / ODU EHS[5]
Max SAA Duration Up to 12 months (Must remove within 3 days if full)ACS / CWU EHS[3],[6]

Operational Handling Protocols

Under the, all handling of hazardous heterocycles must be governed by a written Chemical Hygiene Plan (CHP)[7],[8]. The following self-validating protocol ensures exposure remains below Permissible Exposure Limits (PEL)[9].

Step-by-Step Methodology: Safe Handling & Transfer

  • Engineering Controls Verification:

    • Action: Conduct all transfers and reactions inside a certified chemical fume hood.

    • Validation: Verify the fume hood flow rate is between 80-120 FPM before opening the container. Do not proceed if the flow alarm is active.

  • PPE Selection:

    • Action: Don standard laboratory PPE: flame-resistant lab coat, safety goggles, and nitrile gloves.

    • Validation: Inspect gloves for micro-tears. Pyridine derivatives can rapidly permeate compromised nitrile; double-gloving is highly recommended for bulk transfers[2].

  • Static Dissipation (If handling in flammable solvents):

    • Action: Ground and bond all receiving equipment if the compound is dissolved in highly flammable solvents (e.g., Methanol, Ethyl Acetate).

    • Validation: Ensure grounding cables have a resistance of < 10 ohms to prevent static discharge ignition.

Proper Disposal Procedures & Workflows

The mandates a strict "cradle-to-grave" tracking system for hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4].

Table 2: Waste Segregation Matrix

Waste Stream ComponentCompatibility with 3-Methyl-[1,2]oxazolo[5,4-c]pyridineCausal Rationale
Methanol / Ethanol / EtOAc Highly CompatibleCo-soluble organics; safe for blended high-temp incineration.
Dichloromethane (DCM) Compatible (Requires Separate Stream)Halogenated wastes require specific incinerator scrubbers to neutralize HCl gas.
Nitric Acid / Peroxides Strictly Incompatible High risk of violent exothermic oxidation and container rupture[3].

Step-by-Step Methodology: Satellite Accumulation Area (SAA) Disposal

  • Waste Characterization & Segregation:

    • Action: Determine if the waste mixture contains halogenated solvents.

    • Validation: If halogen content is >1%, route to the "Halogenated Organic Waste" container. Otherwise, route to "Non-Halogenated Organic Waste."

  • pH Verification (For Aqueous Mixtures):

    • Action: Test the pH of the waste stream before bulking.

    • Validation: Adjust pH to between 5.0 and 9.0. Highly acidic waste will protonate the pyridine ring, while highly basic waste may degrade the isoxazole ring. Do not mix un-neutralized waste into the bulk SAA container[3].

  • Containment & Labeling:

    • Action: Transfer waste into an approved, compatible container (e.g., HDPE jerrican). Cap tightly immediately after addition.

    • Validation: Ensure the label explicitly reads "Hazardous Waste" and lists all chemical constituents by percentage (e.g., "3-Methyl-[1,2]oxazolo[5,4-c]pyridine 5%, Methanol 95%")[3].

  • EHS Transfer:

    • Action: Monitor the SAA volume.

    • Validation: Once the container reaches the 55-gallon limit, or the 12-month accumulation limit is approaching, submit a pickup request to your Environmental Health and Safety (EHS) office. The container must be removed within 3 days of reaching capacity[5],[6].

DisposalWorkflow Gen 1. Waste Generation (Reaction/Extraction) Char 2. Characterization (Halogenated vs. Non-Halogenated) Gen->Char Identify Solvents SAA 3. Satellite Accumulation (Secondary Containment) Char->SAA Label & Segregate EHS 4. EHS Collection (Within 3 Days of Full Limit) SAA->EHS Transfer Protocol Inc 5. Final Destruction (High-Temp Incineration) EHS->Inc EPA/RCRA Compliant

Workflow for the safe accumulation and disposal of heterocyclic chemical waste.

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and environmental release[2]. According to , all labs must have a defined emergency contingency plan[10],[6].

Step-by-Step Methodology: Spill Remediation

  • Evacuate and Isolate: Clear the immediate area. If the spill occurs outside a fume hood, assess the volume. For spills >500 mL of concentrated solution, evacuate the lab and contact EHS immediately.

  • Source Control: Eliminate all ignition sources (hot plates, stirrers) if the compound is dissolved in a flammable solvent[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Neutralization & Cleanup: Carefully sweep the saturated absorbent using non-sparking tools[2]. Place the debris into a heavy-duty hazardous waste bag or a dedicated solid waste bucket.

  • Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, capturing all rinse water as hazardous waste.

    • Validation: Visually inspect and use a PID (Photoionization Detector) if available to ensure no residual vapor remains before reopening the area.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Managing Hazardous Waste at Academic Entities. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University (CWU). [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-oxazolo[5,4-c]pyridine

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-[1][2]oxazolo[5,4-c]pyridine As researchers and scientists at the forefront of drug development, our commitment to innovation...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-[1][2]oxazolo[5,4-c]pyridine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-Methyl-[1]oxazolo[5,4-c]pyridine, requires a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Hazard Assessment: An Evidence-Based Approach

Analysis of analogous compounds, such as various substituted pyridines and oxazoles, reveals a consistent hazard profile.[2][3][4][5][6][7] These compounds are often classified as:

  • Harmful if swallowed, inhaled, or in contact with skin. [4][5][6][7]

  • Causes skin irritation. [4][6][7][8]

  • Causes serious eye irritation or damage. [4][6][7][8][9]

  • May cause respiratory irritation. [3][4][7][9][10]

Given these potential risks, it is imperative to treat 3-Methyl-[1]oxazolo[5,4-c]pyridine as a hazardous substance and to implement a comprehensive personal protective equipment (PPE) strategy.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory.

Eye and Face Protection

The risk of serious eye irritation or damage from splashes or aerosolized particles is a primary concern.[4][6][7][8][9]

  • Chemical Splash Goggles: These are mandatory at all times when handling the compound. They must provide a complete seal around the eyes to protect against splashes from all angles.[11][12]

  • Face Shield: When there is a significant risk of splashing (e.g., during transfers of larger quantities or when a reaction is under pressure), a face shield must be worn in addition to chemical splash goggles.[11][13] A face shield alone does not provide adequate eye protection.[11]

Skin and Body Protection

Harmful dermal absorption and skin irritation are likely hazards.[4][5][6][7]

  • Gloves: Double gloving with a suitable type of chemically resistant glove is required. Nitrile gloves are a common and effective choice for many laboratory chemicals.[14][15] For compounds with unknown toxicity, wearing a more resistant glove, such as a flexible laminate, under a standard nitrile glove can provide an extra layer of protection.[11] Gloves should be inspected for any signs of degradation or puncture before and during use. Contaminated gloves must be removed and disposed of properly.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement.[11] For procedures with a higher risk of splashing, a polyethylene-coated or other laminate material gown that has demonstrated resistance to chemical permeability should be used.[14]

  • Full Body Protection: Closed-toe shoes are mandatory in any laboratory setting.[11] For large-scale operations or in the event of a significant spill, "bunny suit" coveralls may be necessary to provide head-to-toe protection.[16]

Respiratory Protection

Given that analogous compounds can cause respiratory irritation and are harmful if inhaled, all handling of 3-Methyl-[1]oxazolo[5,4-c]pyridine should be performed within a certified chemical fume hood to minimize vapor and particulate inhalation.[1][17] If engineering controls are insufficient or during a large-scale spill, respiratory protection will be necessary.

  • Respirator: A NIOSH-approved respirator with the appropriate cartridges for organic vapors should be used if there is a risk of inhalation.[12][15] All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

PPE Selection and Operational Plan

The following table summarizes the recommended PPE for various laboratory tasks involving 3-Methyl-[1]oxazolo[5,4-c]pyridine.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a chemical fume hood
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a chemical fume hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatWork within a chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves (or more resistant)Chemical Resistant Gown/CoverallsNIOSH-approved respirator
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a chemical fume hood

Procedural Step-by-Step Guidance

Donning PPE

A specific sequence for putting on PPE is crucial to prevent contamination.

  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Put on the first pair of gloves, then the second pair over the first, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

Doffing PPE

The removal of PPE should be done in a manner that avoids contaminating the wearer.

  • Gloves (Outer Pair): Remove the outer pair of gloves, turning them inside out as you do so.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, turning it inside out.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Respirator (if worn): Remove the respirator.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[15]

Disposal Plan

All disposable PPE used when handling 3-Methyl-[1]oxazolo[5,4-c]pyridine should be considered hazardous waste.

  • Contaminated gloves, gowns, and other disposable items should be placed in a designated, sealed, and properly labeled hazardous waste container.[15]

  • Never dispose of this waste in the regular trash.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[15]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls cluster_disposal Post-Operation Start Start: Handling 3-Methyl-[1,2]oxazolo[5,4-c]pyridine AssessTask Assess Task (e.g., weighing, reaction, spill) Start->AssessTask AssessQuantity Assess Quantity (small vs. large scale) AssessTask->AssessQuantity BasePPE Baseline PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles AssessQuantity->BasePPE Low Risk (e.g., small scale weighing) HighRiskPPE High-Risk PPE: - Add Face Shield - Chemical Resistant Gown - Consider Respirator AssessQuantity->HighRiskPPE High Risk (e.g., large scale reaction, spill) FumeHood Work in a Certified Chemical Fume Hood BasePPE->FumeHood HighRiskPPE->FumeHood Doffing Proper Doffing Procedure FumeHood->Doffing Disposal Dispose of PPE as Hazardous Waste Doffing->Disposal HandWash Thorough Hand Washing Disposal->HandWash

Caption: PPE Selection Workflow for Handling 3-Methyl-[1]oxazolo[5,4-c]pyridine.

References

  • Material Safety Data Sheet for Pyridine. (2011). MSDS US COV.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. University of Washington.
  • 3-Methylpyridine for Synthesis MSDS. (2015). Loba Chemie.
  • Safety Data Sheet for a hazardous chemical. (2025). Sigma-Aldrich.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine-7-carboxaldehyde. (2025). Fisher Scientific.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Personal Protective Equipment and Chemistry. (2023). Chemical Safety Facts.
  • Personal protective equipment in your pharmacy. (2019). acp.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Ibercal.
  • 4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine Safety D
  • 3-Methyl-1,2,4-triazolo[4,3-a]pyridine Safety D
  • Pyridine Safety D
  • Pyridine AR Safety D
  • Safety Data Sheet for Pyridine. (2023). Fisher Scientific.
  • Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for Oxazolo[4,5-b]pyridine-2-thiol. (2026). CymitQuimica.
  • Safety Data Sheet for 3-Pyridinesulfonic acid. (2025). Fisher Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride. Benchchem.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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